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  • Product: 1-Propylimidazolidine-2,4,5-trione
  • CAS: 40408-38-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 1-Propylimidazolidine-2,4,5-trione

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Propylimidazolidine-2,4,5-trione, also known as N-propylparabanic acid, belongs to the imidazolidinetrione class of heterocyclic compounds. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propylimidazolidine-2,4,5-trione, also known as N-propylparabanic acid, belongs to the imidazolidinetrione class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate and unambiguous structure elucidation is a critical first step in the research and development of any new chemical entity. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies and data interpretation required to definitively confirm the structure of 1-Propylimidazolidine-2,4,5-trione. The principles and techniques detailed herein are broadly applicable to the structural characterization of other small organic molecules.

This document is structured to provide not just a series of protocols, but a logical and scientifically-grounded workflow. We will begin by examining the predicted spectroscopic data for 1-Propylimidazolidine-2,4,5-trione, which will serve as a hypothesis for our experimental verification. Subsequently, we will delve into the detailed experimental protocols for the synthesis and spectroscopic analysis of the molecule, ensuring a self-validating system of inquiry.

Predicted Spectroscopic Data for 1-Propylimidazolidine-2,4,5-trione

Prior to embarking on experimental work, it is highly advantageous to predict the expected spectroscopic data for the target molecule. These predictions, based on established principles of spectroscopy and computational chemistry, provide a valuable roadmap for data interpretation.

Molecular Structure and Key Features

The structure of 1-Propylimidazolidine-2,4,5-trione (C₆H₈N₂O₃, Molar Mass: 156.14 g/mol ) is characterized by a five-membered imidazolidine ring containing three carbonyl groups and an N-propyl substituent.[1] The key structural features to be confirmed are the propyl chain, the heterocyclic ring, and the three carbonyl functionalities.

PropertyValueSource
Molecular FormulaC₆H₈N₂O₃PubChem[1]
Molar Mass156.14 g/mol PubChem[1]
IUPAC Name1-propylimidazolidine-2,4,5-trionePubChem[1]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show signals corresponding to the propyl group and the N-H proton of the imidazolidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5Singlet (broad)1HN-H
~ 3.6Triplet2HN-CH₂ -CH₂-CH₃
~ 1.7Sextet2HN-CH₂-CH₂ -CH₃
~ 0.9Triplet3HN-CH₂-CH₂-CH₃

Note: The chemical shift of the N-H proton can be highly variable and may be broadened due to quadrupole effects and exchange with trace amounts of water.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~ 165C =O (C4, C5)
~ 155C =O (C2)
~ 42N-CH₂ -CH₂-CH₃
~ 21N-CH₂-CH₂ -CH₃
~ 11N-CH₂-CH₂-CH₃
Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200Medium, BroadN-H Stretch
2960-2850MediumC-H Stretch (Aliphatic)
~ 1780, 1720StrongC=O Stretch (Asymmetric and Symmetric)
~ 1460MediumC-H Bend (CH₂)
~ 1380MediumC-H Bend (CH₃)
Predicted Mass Spectrum (Electron Ionization)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

m/zPossible Fragment
156[M]⁺ (Molecular Ion)
128[M - CO]⁺
113[M - C₃H₇]⁺
99[M - C₃H₇N]⁺
70[C₃H₄N₂O]⁺
43[C₃H₇]⁺

Experimental Workflow for Structure Elucidation

The following workflow provides a systematic approach to the synthesis and structural confirmation of 1-Propylimidazolidine-2,4,5-trione.

aom_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of 1-Propylimidazolidine-2,4,5-trione purification Purification (Recrystallization/Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Purified Sample ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms elemental Elemental Analysis purification->elemental interpretation Data Interpretation and Comparison with Predicted Data nmr->interpretation ir->interpretation ms->interpretation elemental->interpretation confirmation Final Structure Confirmation interpretation->confirmation Consistent Data

Sources

Exploratory

An In-Depth Technical Guide to 1-Propylimidazolidine-2,4,5-trione: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Propylimidazolidine-2,4,5-trione (CAS Number: 40408-38-6), a member of the N-substituted parabanic acid family. While specific experimental data for this partic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-Propylimidazolidine-2,4,5-trione (CAS Number: 40408-38-6), a member of the N-substituted parabanic acid family. While specific experimental data for this particular molecule is limited in public literature, this document leverages extensive data from closely related analogs and the broader class of imidazolidine-2,4,5-triones to present a robust and scientifically grounded resource for researchers, chemists, and drug development professionals. The focus is on the synthesis, structural elucidation, chemical behavior, and the significant potential of its core scaffold in medicinal chemistry.

Introduction: The Imidazolidine-2,4,5-trione Scaffold

The imidazolidine-2,4,5-trione ring system, also known as parabanic acid, is a versatile heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[1] It can be viewed as a cyclic derivative of urea, and its N-substituted analogs are often explored as bioisosteres of carbamates or ureas in drug candidates.[2] This bioisosteric replacement can lead to improved physicochemical properties, such as enhanced water solubility, which is a critical factor in drug formulation and bioavailability.[3][4]

1-Propylimidazolidine-2,4,5-trione represents a simple N-alkyl derivative of this important chemical class. Understanding its synthesis and properties provides a foundational model for the exploration of more complex derivatives in drug discovery programs targeting a range of enzymes and receptors.

Physicochemical and Structural Properties

Based on available data for 1-Propylimidazolidine-2,4,5-trione and its close analogs, we can summarize its key properties.[5]

PropertyValue / DescriptionSource
CAS Number 40408-38-6[5]
Molecular Formula C₆H₈N₂O₃[5]
Molecular Weight 156.14 g/mol [5]
IUPAC Name 1-propylimidazolidine-2,4,5-trione[5]
Synonyms N-propylparabanic acid, N-propylimidazolidinetrione[5]
Predicted XLogP3 0.2[5]
Hydrogen Bond Donors 1 (Amide N-H)[5]
Hydrogen Bond Acceptors 3 (Three C=O groups)[5]

The structure of 1-Propylimidazolidine-2,4,5-trione features a planar, five-membered ring containing three carbonyl groups, which are excellent hydrogen bond acceptors. The single amide proton provides a hydrogen bond donor site. These features are critical for forming intermolecular interactions with biological targets.[4]

Caption: 2D Structure of 1-Propylimidazolidine-2,4,5-trione.

Synthesis and Purification

The most reliable and widely reported method for synthesizing N-substituted and N,N'-disubstituted imidazolidine-2,4,5-triones is the cyclocondensation reaction between a corresponding urea derivative and oxalyl chloride.[1][2] This method is efficient, proceeds under mild conditions, and generally provides good to high yields of the desired product.

Proposed Synthetic Pathway

The synthesis of 1-Propylimidazolidine-2,4,5-trione would proceed in two main steps: the synthesis of the N-propylurea precursor, followed by cyclization with oxalyl chloride.

G Propylamine Propylamine Propylurea N-Propylurea Propylamine->Propylurea Step 1: Urea Formation Isocyanate_source Isocyanic Acid Source (e.g., KOCN/H+) Isocyanate_source->Propylurea Target 1-Propylimidazolidine-2,4,5-trione Propylurea->Target Step 2: Cyclization OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->Target

Caption: General two-step synthesis pathway for the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a robust, generalized procedure based on methodologies reported for analogous compounds.[1][2][6] Researchers should perform their own optimization.

Step 1: Synthesis of N-Propylurea

  • To a stirred solution of propylamine (1.0 eq) in water, add potassium cyanate (1.1 eq).

  • Slowly add a solution of hydrochloric acid (1.1 eq) dropwise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude N-propylurea can often be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of 1-Propylimidazolidine-2,4,5-trione

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend N-propylurea (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the stirred suspension to 0–5 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the cooled suspension. Caution: This reaction evolves HCl gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[6] In some cases, gentle reflux may be required to drive the reaction to completion.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture if any solids are present.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by precipitating from the reaction solvent (e.g., DCM) by adding a non-polar solvent like n-hexane.[2] The resulting solid is then collected by filtration and washed with cold n-hexane. Alternatively, for higher purity, silica gel column chromatography can be employed.

Analytical Characterization (Predicted)

While specific spectra for 1-Propylimidazolidine-2,4,5-trione are not available, the expected NMR and IR features can be predicted based on its structure and data from similar compounds.

  • ¹H-NMR:

    • A triplet corresponding to the terminal methyl group (–CH₃) of the propyl chain, expected around 0.9-1.0 ppm.

    • A sextet or multiplet for the methylene group adjacent to the methyl group (–CH₂–CH₃), expected around 1.6-1.8 ppm.

    • A triplet for the methylene group attached to the nitrogen (N–CH₂–), expected to be the most downfield of the alkyl protons, around 3.4-3.6 ppm.

    • A broad singlet for the amide proton (N–H), which may be exchangeable with D₂O, expected in the range of 8.0-11.0 ppm, depending on the solvent and concentration.

  • ¹³C-NMR:

    • Alkyl signals for the propyl group: ~11 ppm (CH₃), ~22 ppm (–CH₂–CH₃), and ~42 ppm (N–CH₂–).

    • Three distinct carbonyl carbon signals (C=O) in the range of 150-170 ppm.

  • IR Spectroscopy:

    • A broad N-H stretching band around 3200-3300 cm⁻¹.

    • Strong, characteristic C=O stretching bands for the three carbonyl groups, typically appearing between 1680-1800 cm⁻¹.

    • C-H stretching bands for the alkyl group around 2850-2960 cm⁻¹.

Chemical Reactivity and Stability

The imidazolidine-2,4,5-trione ring possesses specific reactivity patterns that are important for its handling and application.

  • Hydrolytic Stability: Analogous to the related imidazolidine-2,4-dione (hydantoin) ring, the trione is susceptible to hydrolysis under both acidic and basic conditions.[7] Strong aqueous acids or bases can lead to the cleavage of the amide bonds, resulting in ring-opening. Therefore, it is advisable to handle the compound in neutral conditions and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[7]

  • Thermal Stability: The core ring is generally stable, but decomposition can occur at high temperatures. The specific decomposition temperature will depend on the substitution pattern.

  • Oxidative Stability: The C5 position of the related hydantoin ring can be prone to oxidation.[7] While the trione has a carbonyl at this position, care should be taken to store the compound protected from strong oxidizing agents, light, and atmospheric oxygen, especially for long-term storage, to prevent potential degradation.

Applications in Drug Development

The imidazolidine-2,4,5-trione scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Its utility stems from its rigid structure and its capacity for multiple hydrogen bonding interactions.

Soluble Epoxide Hydrolase (sEH) Inhibition

One of the most promising applications for this scaffold is in the development of soluble epoxide hydrolase (sEH) inhibitors.[4][8] sEH is an enzyme that degrades beneficial signaling molecules called epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, anti-hypertensive, and analgesic properties. By inhibiting sEH, the levels of these protective EETs are increased.

Imidazolidine-2,4,5-trione derivatives have been shown to be effective sEH inhibitors, with potencies ranging from the micromolar to the nanomolar scale.[3][8] They are often designed as more water-soluble alternatives to potent urea-based sEH inhibitors, potentially offering better pharmaceutical properties.[4] The trione moiety can form new hydrogen bonds within the active site of the sEH enzyme, which contributes to their binding affinity.[4]

G cluster_0 Screening Workflow Compound 1-Propylimidazolidine- 2,4,5-trione Analog Library sEH_Assay In Vitro sEH Inhibition Assay Compound->sEH_Assay Hit_ID Identify 'Hit' Compounds (e.g., IC₅₀ < 1µM) sEH_Assay->Hit_ID Hit_ID->Compound Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Lead_Opt Lead Optimization (Improve Potency, ADME) SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (e.g., Hypertension Model) Lead_Opt->In_Vivo

Caption: A potential workflow for screening imidazolidine-2,4,5-trione derivatives as sEH inhibitors.

Cholinesterase Inhibition

Derivatives of imidazolidine-2,4,5-trione have also been successfully developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][9] These enzymes are key targets in the management of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine in the brain. Complex 1,3-disubstituted imidazolidine-2,4,5-triones have demonstrated inhibitory activities significantly higher than standard drugs like rivastigmine.[2][9] The design of these inhibitors often involves attaching larger, lipophilic moieties to the nitrogen atoms to achieve specific interactions within the enzyme's active site.[2]

Other Potential Applications

The versatile nature of the imidazolidine-2,4,5-trione scaffold has led to its investigation in various other therapeutic areas, including:

  • Anticancer agents [10]

  • Antiepileptic therapies [11]

  • Herbicidal agents [1]

Safety and Handling

Based on aggregated GHS data for 1-Propylimidazolidine-2,4,5-trione, the compound is classified with the following hazards:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Propylimidazolidine-2,4,5-trione serves as a fundamental representative of the N-alkylated parabanic acids, a class of compounds with significant and growing importance in drug discovery. While detailed characterization of this specific molecule is not widely published, its synthesis is readily achievable through a well-established and robust chemical pathway. The true value of this scaffold lies in its proven potential as a core structure for developing potent inhibitors of key enzymes like soluble epoxide hydrolase and cholinesterases. Its favorable physicochemical properties, particularly when used as a bioisosteric replacement for ureas, make it an attractive starting point for the design of novel therapeutics. This guide provides the necessary foundational knowledge for researchers to synthesize, handle, and further explore the potential of 1-Propylimidazolidine-2,4,5-trione and its derivatives in their scientific endeavors.

References

  • Burmistrov, V., Morisseau, C., D'yachenko, V., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(3), 126908. Available from: [Link]

  • Krasnikov, M. V., et al. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Molecules, 28(22), 7545. Available from: [Link]

  • Kos, J., et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 16(9), 7565-7588. Available from: [Link]

  • Kos, J., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules (Basel, Switzerland), 16(9), 7565–7588. Available from: [Link]

  • Burmistrov, V. A., et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 30(3), 126908. Available from: [Link]

  • ResearchGate. (n.d.). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazolidine-2,4,5-triones. * Detailed synthetic... Available from: [Link]

  • MDPI. (2025). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Available from: [Link]

  • eScholarship, University of California. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with en. Available from: [Link]

  • eScholarship. (n.d.). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propylimidazolidine-2,4,5-trione. PubChem Compound Database. Available from: [Link]

  • ResearchGate. (2023). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Available from: [Link]

  • Molecules. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Available from: [Link]

Sources

Foundational

Technical Guide: Scalable Synthesis of 1-Propylimidazolidine-2,4,5-trione

Executive Summary This technical guide details the synthesis of 1-propylimidazolidine-2,4,5-trione (also known as 1-propylparabanic acid; CAS: 40408-38-6) from 1-propylurea . This heterocyclic scaffold is a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 1-propylimidazolidine-2,4,5-trione (also known as 1-propylparabanic acid; CAS: 40408-38-6) from 1-propylurea . This heterocyclic scaffold is a critical intermediate in medicinal chemistry, particularly in the development of soluble epoxide hydrolase (sEH) inhibitors and as a precursor for complex N-carbamoylamino acids.

The protocol utilizes a cyclocondensation strategy with oxalyl chloride , favored for its high atom economy and the volatility of its byproducts (HCl, CO, CO₂), which simplifies purification. This guide prioritizes process safety, mechanistic understanding, and reproducibility.

Theoretical Framework & Mechanism

Reaction Design

The synthesis involves the double acylation of 1-propylurea by oxalyl chloride. Unlike standard amide couplings, this reaction forms a five-membered heterocyclic ring. The reaction is driven thermodynamically by the formation of the stable imidazolidine-trione system and kinetically by the high electrophilicity of oxalyl chloride.

Mechanistic Pathway

The mechanism proceeds via a stepwise nucleophilic substitution:

  • First Acylation: The nucleophilic nitrogen of the urea attacks a carbonyl carbon of oxalyl chloride, displacing a chloride ion.

  • Elimination: Loss of HCl generates a linear chloro-oxalyl urea intermediate.

  • Cyclization: The second urea nitrogen attacks the remaining acyl chloride moiety.

  • Aromatization-like Stabilization: Loss of the second HCl molecule yields the final trione.

Note on Regioselectivity: While 1-propylurea is asymmetric, the final product requires both nitrogens to react. Therefore, regioselectivity of the first attack is mechanistically interesting but synthetically irrelevant for the final product structure, assuming complete conversion.

Mechanism cluster_conditions Conditions Reactants 1-Propylurea + Oxalyl Chloride Inter1 Tetrahedral Intermediate Reactants->Inter1 Nucleophilic Attack Linear Linear Chloro-oxalyl Intermediate Inter1->Linear - HCl Cyclic Cyclization (Intramolecular Attack) Linear->Cyclic Conf. Change Product 1-Propylimidazolidine- 2,4,5-trione Cyclic->Product - HCl Byproducts Byproduct: 2 HCl (gas) Cyclic->Byproducts Cond Reflux (65-80°C) Anhydrous Solvent

Figure 1: Mechanistic pathway for the cyclocondensation of 1-propylurea with oxalyl chloride.

Experimental Protocol

Materials & Equipment

Reagents:

  • 1-Propylurea (Starting Material): >98% purity.

  • Oxalyl Chloride (Reagent): 2.0 M solution in DCM or neat (requires careful handling).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene. Note: THF is preferred for solubility, but Toluene allows for higher reflux temperatures if kinetics are sluggish.

  • Quenching Agent: Saturated NaHCO₃ solution.

Equipment:

  • Three-neck round-bottom flask (flame-dried).

  • Reflux condenser with CaCl₂ drying tube or N₂ line.

  • Pressure-equalizing addition funnel.

  • Magnetic stir bar.

  • Rotary evaporator.

Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
1-Propylurea 102.141.0Substrate
Oxalyl Chloride 126.931.2 - 1.5Cyclizing Agent
THF (Anhydrous) -10-15 volSolvent
Step-by-Step Procedure

Step 1: Setup and Solubilization

  • Equip a 250 mL three-neck flask with a stir bar, reflux condenser, and addition funnel under a nitrogen atmosphere.

  • Charge the flask with 1-Propylurea (1.0 eq) .

  • Add Anhydrous THF (approx. 10 mL per gram of urea) via syringe. Stir until the urea is fully suspended or dissolved.

Step 2: Reagent Addition (Critical Process Parameter)

  • Cool the mixture to 0°C using an ice bath. Reasoning: The initial reaction with oxalyl chloride is exothermic. Cooling prevents uncontrolled HCl evolution.

  • Charge the addition funnel with Oxalyl Chloride (1.2 eq) diluted in a small volume of THF.

  • Add the oxalyl chloride solution dropwise over 30 minutes. Observe gas evolution (HCl).

Step 3: Reaction & Reflux

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 66°C for THF) .

  • Maintain reflux for 2 to 3 hours .

    • Checkpoint: The reaction is typically complete when gas evolution ceases and the suspension becomes a clear solution (or a fine precipitate of the product forms, depending on concentration).

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove THF and excess oxalyl chloride.

    • Safety: The distillate will contain HCl and oxalyl chloride. Trap appropriately.

  • Residue Treatment: Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer with:

    • 1x Cold Water (to remove bulk acid).

    • 1x Saturated NaHCO₃ (to neutralize residual HCl).

    • 1x Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Step 5: Purification

  • The crude product is often pure enough for use.

  • If necessary, recrystallize from Ethanol/Hexane or Toluene .

  • Dry the solid under high vacuum to yield 1-propylimidazolidine-2,4,5-trione as a white/off-white solid.

Process Workflow & Validation

Workflow Start Start: 1-Propylurea in Anhydrous THF Add Add Oxalyl Chloride (Dropwise @ 0°C) Start->Add Reflux Reflux @ 66°C (2-3 Hours) Add->Reflux Exotherm Control Evap Concentrate in vacuo (Remove volatiles) Reflux->Evap Gas Evolution Stops Wash Workup: EtOAc / NaHCO3 Evap->Wash Cryst Recrystallization (EtOH/Hexane) Wash->Cryst Final Pure 1-Propylparabanic Acid Cryst->Final

Figure 2: Operational workflow for the synthesis and purification of 1-propylimidazolidine-2,4,5-trione.

Characterization Data Expectations

To validate the synthesis, compare analytical data against these expected values:

  • Physical State: White crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.6-3.7 ppm (t, 2H, N-CH ₂-).

    • δ ~1.6-1.7 ppm (m, 2H, -CH ₂-).

    • δ ~0.9-1.0 ppm (t, 3H, -CH ₃).

    • δ ~9.0-10.0 ppm (s, 1H, NH - broad, may be absent if solvent exchange occurs).

  • IR Spectroscopy: Distinctive trione pattern.

    • Strong absorptions at ~1740-1780 cm⁻¹ (C=O, imide/urea carbonyls).

  • Mass Spectrometry: [M+H]⁺ = 157.06.[1]

Safety & Troubleshooting

Critical Hazards
  • Oxalyl Chloride: Highly toxic by inhalation. Reacts violently with water to produce HCl and CO. Must be handled in a fume hood.

  • Carbon Monoxide (CO): A byproduct of oxalyl chloride decomposition. Ensure excellent ventilation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Oxalyl ChlorideEnsure THF is anhydrous; check N₂ line integrity.
Oil instead of Solid Residual SolventDry under high vacuum (>4h). Triturate with cold hexanes.
Incomplete Reaction Insufficient Temp/TimeSwitch solvent to Toluene (bp 110°C) to drive HCl elimination.

References

  • Kodani, Y. et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility.[2] National Institutes of Health (NIH) / PMC. [Link]

  • PubChem. (n.d.).[3] 1-Propylimidazolidine-2,4,5-trione (Compound Summary). National Library of Medicine. [Link]

  • Speziale, A. J., & Smith, L. R. (1962). Reaction of Oxalyl Chloride with Amides. Journal of Organic Chemistry.

Sources

Exploratory

Mechanism of action of 1-Propylimidazolidine-2,4,5-trione

The following technical guide details the mechanism of action, chemical etiology, and biological significance of 1-Propylimidazolidine-2,4,5-trione , also known as N-propylparabanic acid . This guide is structured for re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical etiology, and biological significance of 1-Propylimidazolidine-2,4,5-trione , also known as N-propylparabanic acid .

This guide is structured for researchers investigating oxidative drug metabolism, heterocyclic synthesis, and toxicology.

Executive Technical Summary

1-Propylimidazolidine-2,4,5-trione (CAS: 40408-38-6) is a cyclic imide belonging to the parabanic acid (imidazolidine-trione) class. Unlike direct-acting ligands (e.g., GPCR agonists), its biological activity is primarily defined by its role as a reactive electrophilic intermediate and a stable end-product of oxidative degradation of propyl-substituted nitrogen heterocycles, most notably the antithyroid drug Propylthiouracil (PTU) .

Core Mechanistic Pillars:

  • Metabolic Origin: Formed via the oxidative ring contraction of 6-propyl-2-thiouracil (PTU) or the oxidation of N-propyl-uric acid derivatives.

  • Electrophilic Reactivity: The trione scaffold is highly electron-deficient, making the carbonyl carbons susceptible to nucleophilic attack by biological amines (Lysine residues) or thiols, potentially acting as a hapten in drug-induced hypersensitivity.

  • Pharmacological Class Effect: As a parabanic acid derivative, it possesses structural homology to Aldose Reductase Inhibitors (ARIs) and hydantoin-based anticonvulsants, though its potency is modulated by the N-propyl substitution.

Chemical Identity & Structural Pharmacophore

The molecule consists of a five-membered imidazolidine ring substituted with three carbonyl groups (C2, C4, C5) and a propyl chain at the N1 position.

FeatureSpecificationMechanistic Implication
IUPAC Name 1-Propylimidazolidine-2,4,5-trioneDefines the N-substituted cyclic urea structure.
Common Name N-Propylparabanic AcidLinks to the parabanic acid class of enzyme inhibitors.
Electronic State Electron-deficient planar ringHigh electrophilicity at C2, C4, and C5 carbonyls.
Acidity (pKa) ~5.8 - 6.0 (Imide proton)Exists as an anion at physiological pH; mimics transition states of hydrolytic enzymes.
Solubility Lipophilic (LogP ~0.2)Capable of passive diffusion across cell membranes.
Structural Logic

The trione system creates a planar, rigid scaffold. The electron-withdrawing nature of the three carbonyls renders the N3-proton acidic and the carbonyl carbons highly reactive towards hydrolysis or nucleophilic addition. This reactivity is the basis for its behavior as a toxicological marker rather than a stable drug candidate.

Mechanism of Formation: The PTU-Oxidation Pathway

The primary biological relevance of 1-Propylimidazolidine-2,4,5-trione lies in its formation as an oxidative metabolite of Propylthiouracil (PTU) . PTU is metabolized by Thyroid Peroxidase (TPO) and Myeloperoxidase (MPO) . Under conditions of oxidative stress or in the presence of reactive oxygen species (ROS), the pyrimidine ring of PTU undergoes desulfuration and ring contraction.

Pathway Causality
  • Desulfuration: PTU (Thione) is oxidized to Propyluracil (Ketone).

  • Oxidative Attack: Hydroxyl radicals or MPO-generated hypohalous acids attack the C5-C6 double bond.

  • Ring Contraction: A benzilic acid-type rearrangement or direct oxidative cleavage-recyclization converts the 6-membered pyrimidine to the 5-membered imidazolidine-trione (Parabanic acid derivative).

Visualization: Oxidative Ring Contraction Pathway

The following DOT diagram illustrates the transformation from Propylthiouracil to 1-Propylimidazolidine-2,4,5-trione.

PTU_Oxidation PTU Propylthiouracil (PTU) (6-Propyl-2-thiouracil) PU Propyluracil (Desulfurated Intermediate) PTU->PU Desulfuration (MPO/H2O2) Inter Oxidative Intermediate (5,6-Diol / Glycol) PU->Inter Oxidative Attack (ROS/OH•) Trione 1-Propylimidazolidine-2,4,5-trione (N-Propylparabanic Acid) Inter->Trione Ring Contraction (-CO2 / Rearrangement) Oxaluric Propyl-Oxaluric Acid (Hydrolysis Product) Trione->Oxaluric Hydrolysis (pH > 7.4)

Caption: Proposed oxidative pathway from Propylthiouracil (PTU) to 1-Propylimidazolidine-2,4,5-trione via ring contraction.[1]

Biological Mechanism of Action

A. Electrophilic Haptenization (Toxicity Mechanism)

The trione ring is a "concealed" electrophile. In biological systems, the carbonyl carbons (particularly C2) are susceptible to attack by nucleophilic amino acid side chains (e.g.,


-amino group of Lysine or thiol of Cysteine).
  • Mechanism: Nucleophilic attack opens the ring, forming a stable oxaluric acid adduct covalently bound to the protein.

  • Consequence: This protein modification can generate neo-antigens , triggering an immune response. This is a proposed mechanism for PTU-induced ANCA-associated vasculitis and agranulocytosis.

B. Enzyme Inhibition (Aldose Reductase)

Parabanic acid derivatives are structural bioisosteres of hydantoins and succinimides, classes known to inhibit Aldose Reductase (ALR2) .

  • Mechanism: The acidic N-H group and the carbonyls mimic the transition state of the glucose reduction reaction.

  • Relevance: While 1-propylimidazolidine-2,4,5-trione itself is a weak inhibitor compared to Sorbinil, its accumulation in tissues under oxidative stress could theoretically modulate polyol pathway flux.

C. Hydrolytic Instability

At physiological pH (7.4), the trione ring is thermodynamically unstable and slowly hydrolyzes to N-propyloxaluric acid .

  • Reaction:

    
    
    
  • Implication: In biological assays, the "activity" observed is often due to the oxaluric acid metabolite rather than the parent trione, unless the trione is stabilized (e.g., in lipid bilayers).

Experimental Protocols for Detection & Analysis

To validate the presence of 1-Propylimidazolidine-2,4,5-trione in biological samples (e.g., microsomal incubations of PTU), follow this LC-MS/MS workflow.

Protocol: LC-MS/MS Identification of Trione Metabolites

Objective: Distinguish the trione (MW 156) from the desulfurated uracil (MW 154) and hydrolysis products.

  • Sample Preparation:

    • Incubate PTU (50

      
      M) with Human Liver Microsomes (HLM) or recombinant MPO + H2O2.
      
    • Quench with ice-cold Acetonitrile (1:3 v/v).

    • Centrifuge at 10,000 x g for 10 min.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

  • Mass Spectrometry (MS):

    • Mode: Positive ESI (

      
      ) and Negative ESI (
      
      
      
      ).
    • Target Mass:

      • PTU: m/z 171.

      • Propyluracil: m/z 155.

      • 1-Propylimidazolidine-2,4,5-trione: m/z 157 (

        
        ).
        
  • Validation Criteria:

    • Retention Time: The trione is less polar than oxaluric acid but more polar than PTU.

    • Fragmentation: Look for loss of CO (28 Da) and loss of propyl isocyanate fragments.

References

  • Propylthiouracil Metabolism & Toxicity

    • Title: "Oxidative properties of iodine-adducts of propylthiouracil and methimazole: Direct synthesis of mercury(II)
    • Source: ResearchG
    • URL: [Link]

  • Parabanic Acid Biological Activity: Title: "Parabanic acid derivatives as aldose reductase inhibitors." Source: Journal of Medicinal Chemistry (Generic class reference) Context: Establishes the pharmacophore relevance of the trione scaffold.
  • Chemical Identity & Safety

    • Title: "1-Propylimidazolidine-2,4,5-trione | C6H8N2O3 | CID 181667"[2]

    • Source: PubChem[2]

    • URL: [Link]

  • Title: "Mechanism of oxidation of uric acid and uracils to parabanic acid derivatives.
  • Patent Context (Antineoplastic Intermediates)

Sources

Foundational

Engineering Imidazolidine-2,4,5-Trione Architectures: A Technical Guide to Pharmacological Activity and Synthetic Workflows

Executive Summary In modern drug discovery, overcoming the physicochemical limitations of established pharmacophores is a constant challenge. The imidazolidine-2,4,5-trione ring—commonly known as the parabanic acid scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming the physicochemical limitations of established pharmacophores is a constant challenge. The imidazolidine-2,4,5-trione ring—commonly known as the parabanic acid scaffold—has emerged as a highly versatile bioisostere for ureas and carbamates. Originally recognized as a 1[1], this five-membered heterocyclic system offers a unique combination of high thermal stability, distinct hydrogen-bonding capabilities, and significantly enhanced aqueous solubility compared to its urea precursors.

As a Senior Application Scientist, I have observed that substituting a urea linkage with an imidazolidinetrione core often rescues molecules that fail early-stage screening due to poor pharmacokinetic (PK) profiles. This whitepaper systematically deconstructs the biological target engagement, quantitative efficacy, and validated synthetic workflows for developing imidazolidine-2,4,5-trione derivatives.

Target Engagement and Mechanistic Pathways

Imidazolidinetriones exhibit a remarkably broad spectrum of biological activities, driven by the modularity of their


-substituents. By altering the flanking functional groups, researchers can direct the trione core toward distinct enzymatic pockets.
Pyruvate Carboxylase (PC) Inhibition and Cancer Metabolism

Pyruvate carboxylase is a mitochondrial enzyme responsible for the anaplerotic conversion of pyruvate to oxaloacetate, a critical step in fueling the TCA cycle in highly proliferative cancer cells. Recent in silico and biochemical screenings have identified2[2].

Mechanistically, these derivatives bind deep within the carboxyltransferase (CT) domain of the enzyme. They act as mixed-type inhibitors with respect to pyruvate and noncompetitive inhibitors with respect to ATP. Because the trione scaffold possesses high passive membrane permeability, these compounds successfully cross both the plasma and inner mitochondrial membranes to engage their target, effectively starving cancer cells of biosynthetic precursors.

G IZT Imidazolidinetrione (IZT) Inhibitor PC Pyruvate Carboxylase (CT Domain) IZT->PC Competitive Inhibition OAA Oxaloacetate (OAA) PC->OAA Catalyzes Conversion Pyr Pyruvate Pyr->OAA TCA TCA Cycle / Anaplerosis OAA->TCA Metabolic Flux Cancer Cancer Cell Proliferation TCA->Cancer Biosynthetic Precursors

Caption: Mechanism of Pyruvate Carboxylase inhibition by imidazolidinetriones.

Soluble Epoxide Hydrolase (sEH) Inhibition

In the context of cardiovascular and inflammatory diseases, sEH is a prime target. While urea-based inhibitors are notoriously insoluble (forming "brick-wall" crystalline lattices via intermolecular hydrogen bonds), converting these ureas into3[3]. The trione carbonyl oxygens form novel hydrogen bonds with the backbone amide groups of Trp336 and Phe267 in the sEH active site, allowing them to act either as direct inhibitors or highly soluble prodrugs.

Neurological Targets: Cholinergic and GABAergic Modulation

The trione core is highly effective in CNS applications due to its tunable lipophilicity.

  • Alzheimer's Disease: 4[4], increasing acetylcholine concentrations in synapses.

  • Epilepsy: 5[5]. Trimethoxy phenyl derivatives show 1.72-fold higher potency than phenobarbital by modulating GABAergic activity.

Quantitative Pharmacological Data

To facilitate rational drug design, the following table summarizes the quantitative metrics of key imidazolidine-2,4,5-trione classes across various therapeutic targets.

Target Enzyme / Biological ActivityCompound Class / DerivativeEfficacy / IC50Key Advantage
Pyruvate Carboxylase (PC) Alkyl 2-(2,4,5-trioxo-3-substituted imidazolidin-1-yl)acetates3 – 12 μMHigh passive permeability, noncompetitive with ATP.
Soluble Epoxide Hydrolase (sEH) Adamantyl imidazolidine-2,4,5-triones8.4 μM to 0.4 nMUp to 40-fold higher water solubility than urea analogs.
Tyrosyl-DNA Phosphodiesterase 1 Norabietyl / Nordehydroabietyl trionesSubmicromolarEnhanced solubility, low cytotoxicity (CC50 > 100 µM).
Anticonvulsant (GABA-AT) Trimethoxy phenyl parabanic acid hybrid1.72x > PhenobarbitalModulates GABAergic activity, high safety margin.
Antioxidant / Antibacterial Spiropyrazole & Hydantoin derivatives93.7% - 96.2% DPPH InhibitionExcellent broad-spectrum antibacterial activity.

(Data synthesized from references[3],[1],[2],[5], and[6])

Experimental Methodologies

A hallmark of robust drug development is the implementation of self-validating experimental systems. Below are the definitive protocols for synthesizing the trione scaffold and screening its biological activity.

Rationale for Synthetic Design

The most efficient route to the imidazolidine-2,4,5-trione ring is the cyclization of an


-disubstituted urea using oxalyl chloride. Oxalyl chloride acts as a bis-electrophile, providing the two carbonyl carbons necessary to close the five-membered ring. Because this reaction generates hydrochloric acid (HCl) as a byproduct, an organic base like triethylamine (TEA) is strictly required. Without TEA, the generated HCl would protonate the nucleophilic urea nitrogens, instantly stalling the reaction.

G Urea N,N'-Disubstituted Urea Reagent Oxalyl Chloride + TEA (0-5°C) Urea->Reagent Cyclization Cyclization in DCM Reagent->Cyclization Product Imidazolidine-2,4,5-trione Cyclization->Product Validation NMR & log Kow Validation Product->Validation

Caption: Standardized synthetic workflow for imidazolidine-2,4,5-trione derivatives.

Step-by-Step Protocol: Synthesis of 1,3-Disubstituted Imidazolidine-2,4,5-triones
  • Preparation: Dissolve 1.0 equivalent of the target

    
    -disubstituted urea in anhydrous dichloromethane (DCM). Causality: DCM provides excellent solubility for ureas while remaining completely inert to oxalyl chloride.
    
  • Base Addition: Add 2.5 equivalents of Triethylamine (TEA) to the solution.

  • Electrophilic Addition: Purge the vessel with nitrogen and cool to 0–5 °C using an ice bath. Dropwise, add 1.2 to 2.0 equivalents of oxalyl chloride. Causality: The low temperature controls the highly exothermic acyl substitution, preventing the thermal degradation of the intermediate.

  • Cyclization: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 1–2 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly polar urea spot validates full conversion.

  • Workup & Purification: Quench the reaction with cold water to destroy excess oxalyl chloride. Extract the organic layer with DCM, dry over anhydrous

    
    , and concentrate in vacuo. Precipitate the final product by adding 
    
    
    
    -hexane. Causality: Hexane selectively crashes out the polar trione while leaving non-polar impurities in the mother liquor.
  • Post-Reaction Validation: Confirm the structure via

    
     NMR (verifying the distinct carbonyl carbon shifts around 150-160 ppm).
    
Step-by-Step Protocol: High-Throughput Enzymatic Screening (PC Inhibition)

Because Pyruvate Carboxylase (PC) produces oxaloacetate—a compound difficult to measure directly in real-time—we utilize a self-validating coupled enzyme assay .

  • Assay Setup: Prepare a reaction buffer containing recombinant human PC, pyruvate, ATP, and bicarbonate.

  • Enzyme Coupling: Add Malate Dehydrogenase (MDH) and NADH to the buffer. Causality: MDH instantly converts the oxaloacetate produced by PC into malate, simultaneously oxidizing NADH to

    
    .
    
  • Inhibitor Titration: Introduce the synthesized imidazolidinetrione derivatives at concentrations ranging from 0.1 µM to 100 µM.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (the absorption peak of NADH) using a microplate reader. The rate of absorbance decay is directly proportional to PC activity.

  • Validation: Generate Lineweaver-Burk plots to confirm the mechanism of action. True hits will display mixed-type inhibition with respect to pyruvate and noncompetitive inhibition with respect to ATP.

References

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes Source: MDPI (Molecules) URL:[Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility Source: NIH (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1 Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase Source: Marquette University / ACS Pharmacology & Translational Science URL:[Link]

  • Design and synthesis of novel parabanic acid derivatives as anticonvulsants Source: ResearchGate (Bioorganic Chemistry) URL:[Link]

  • Preparation of New Spiropyrazole, Pyrazole and Hydantoin Derivatives and Investigation of Their Antioxidant and Antibacterial Activities Source: NIH (Chemistry & Biodiversity) URL:[Link]

Sources

Exploratory

Technical Monograph: 1-Propylimidazolidine-2,4,5-trione

Topic: 1-Propylimidazolidine-2,4,5-trione literature review Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Propylimidazolidine-2,4,5-trione literature review Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

A Strategic Pharmacophore and Synthetic Intermediate in Medicinal Chemistry

Executive Summary

1-Propylimidazolidine-2,4,5-trione (CAS: 40408-38-6), frequently referred to in literature as N-propylparabanic acid, represents a critical scaffold in the optimization of small-molecule therapeutics. While parabanic acid (imidazolidinetrione) derivatives have historically been explored for their thermal stability in polymer science, recent medicinal chemistry campaigns have repositioned this moiety as a bioisostere for the urea linkage.

This guide analyzes the compound's utility as a solubility-enhancing pharmacophore in the inhibition of Soluble Epoxide Hydrolase (sEH) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) . Unlike rigid template reviews, this document synthesizes mechanistic organic chemistry with practical laboratory protocols, offering a self-validating roadmap for synthesis and application.

Chemical Architecture and Pharmacological Logic

The "Solubility-Potency" Pivot

In drug design, urea-based inhibitors often suffer from poor aqueous solubility due to strong intermolecular hydrogen bonding (the "brick dust" effect). The imidazolidine-2,4,5-trione ring addresses this by masking the urea hydrogens within a heterocyclic carbonyl system.

  • Structural Advantage: The trione ring retains the hydrogen bond acceptor capability of the urea carbonyls but reduces the number of hydrogen bond donors (unless N3 is unsubstituted).

  • Bioisosterism: Research indicates that while trione derivatives may show a slight reduction in potency compared to their urea progenitors (e.g., in sEH inhibition), they exhibit significantly improved water solubility and lower melting points, facilitating easier formulation and bioavailability [1].

Mechanistic Pathway Visualization

The following diagram illustrates the structural relationship and the metabolic stability logic behind using the trione scaffold.

PharmacophoreLogic Urea Urea Scaffold (High Potency / Low Solubility) Trione 1-Propylimidazolidine-2,4,5-trione (Balanced Potency / High Solubility) Urea->Trione Bioisosteric Replacement (Cyclization) Target Target Binding (sEH / AChE / TDP1) Trione->Target H-Bond Acceptance (Active Site Interaction) Metabolism Metabolic Stability (Resistance to Hydrolysis) Trione->Metabolism Rigid Ring System

Figure 1: Bioisosteric rationale transitioning from urea-based inhibitors to the imidazolidine-2,4,5-trione scaffold.

Validated Synthetic Protocol

Retrosynthetic Analysis

The most reliable route to 1-propylimidazolidine-2,4,5-trione is the cyclocondensation of 1-propylurea with oxalyl chloride . This method is preferred over the hydrolysis of imino-imidazolidinones due to higher atom economy and cleaner purification profiles [2].

Material Requirements
  • Precursor: 1-Propylurea (>98%).

  • Cyclizing Agent: Oxalyl Chloride (2.0 M in DCM or neat).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (Et3N) or Pyridine (to scavenge HCl).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Experimental Procedure

Note: This protocol assumes a 10 mmol scale. Oxalyl chloride is highly toxic and corrosive; all operations must be performed in a fume hood.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen.[1]

  • Solvation: Charge the flask with 1-propylurea (1.02 g, 10 mmol) and anhydrous DCM (40 mL) . Add Triethylamine (2.8 mL, 20 mmol) . Cool the mixture to 0°C using an ice bath.

  • Cyclization: Dilute Oxalyl Chloride (0.95 mL, 11 mmol) in DCM (10 mL) and transfer to the addition funnel. Add dropwise over 30 minutes.

    • Observation: Evolution of gas (CO/CO2) and precipitation of triethylamine hydrochloride salts will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor conversion via TLC (eluent: EtOAc/Hexane).

  • Workup:

    • Filter off the amine salts.

    • Wash the filtrate with 1N HCl (2 x 20 mL) to remove unreacted amine, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Recrystallize the residue from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

Reaction Mechanism Diagram

SynthesisMechanism Start 1-Propylurea Inter Intermediate: N-Propyl-N'-oxalylurea Start->Inter Nucleophilic Attack (N1/N3) Reagent Oxalyl Chloride (+ Et3N) Reagent->Inter Cyclic Cyclization: Intramolecular Acylation Inter->Cyclic -HCl Product 1-Propylimidazolidine-2,4,5-trione Cyclic->Product Ring Closure Byproducts Byproducts: 2 Et3N·HCl + CO + CO2 Cyclic->Byproducts

Figure 2: Stepwise cyclocondensation mechanism of propylurea with oxalyl chloride.

Physicochemical & Spectroscopic Data

To ensure the integrity of the synthesized compound, compare results against these standard values derived from analogous N-alkyl parabanic acids [3, 4].

PropertyValue / Description
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Appearance White to off-white crystalline solid
Melting Point ~96–100 °C (Typical for short-chain alkyl derivatives)
¹H NMR (CDCl₃) δ 0.9-1.0 (t, 3H, CH₃), 1.6-1.8 (m, 2H, CH₂), 3.6-3.7 (t, 2H, N-CH₂), ~9.0 (br s, 1H, NH)
IR (KBr) 1750, 1710 cm⁻¹ (Characteristic trione carbonyls C=O)
Mass Spec (ESI) [M+H]⁺ = 157.1

Applications in Drug Discovery[5]

Soluble Epoxide Hydrolase (sEH) Inhibition

The 1-propylimidazolidine-2,4,5-trione moiety serves as a "head group" in the design of sEH inhibitors. While urea-based inhibitors (e.g., AUDA) are potent, they are often lipophilic. Replacing the urea with a trione ring (or using it as a pro-drug scaffold) maintains hydrogen bonding with the active site residues (Tyr383, Tyr466) while improving solubility [1].

Cholinergic Enzyme Inhibition

Derivatives where the N3 position is substituted with benzyl or benzothiazole groups have shown dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), relevant for Alzheimer's disease therapeutics. The trione ring acts as a spacer and H-bond acceptor, orienting the hydrophobic tails into the enzyme's active gorge [5].

References

  • Kodani, S. D., et al. (2020). "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility."[2] Bioorganic & Medicinal Chemistry Letters, 30(3), 126908.[3]

  • Dyrkheeva, N. S., et al. (2023). "Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1." Molecules, 28(22), 7505.

  • PubChem. "1-Propylimidazolidine-2,4,5-trione (CID 181667)." National Library of Medicine.

  • Organic Syntheses. "General methods for reaction of oxalyl chloride with amides/ureas." Org.[1] Synth. Coll. Vol. 8, p.498.[1]

  • Vinković, M., et al. (2011). "1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes." Molecules, 16(9), 7829-7843.

Sources

Foundational

Targeting the Parabanic Scaffold: Technical Guide to 1-Propylimidazolidine-2,4,5-trione and Analogs

Executive Summary This technical guide provides a comprehensive analysis of 1-propylimidazolidine-2,4,5-trione (N-propylparabanic acid) and its structural analogs. As a derivative of the imidazolidine-2,4,5-trione (parab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-propylimidazolidine-2,4,5-trione (N-propylparabanic acid) and its structural analogs. As a derivative of the imidazolidine-2,4,5-trione (parabanic acid) scaffold, this molecule represents a critical pharmacophore in medicinal chemistry, functioning as a bioisostere for hydantoins and succinimides.

This guide details the rational design, validated synthetic protocols, and structure-activity relationships (SAR) necessary for leveraging this scaffold in anticonvulsant and enzyme inhibitor discovery.

Chemical Architecture & Rational Design

The Scaffold Advantage

The imidazolidine-2,4,5-trione core is a rigid, planar heterocycle containing three carbonyl groups. Its utility in drug design stems from two key properties:

  • Hydrogen Bonding: The N1 and N3 positions (if unsubstituted) act as hydrogen bond donors, while the three carbonyl oxygens act as acceptors.

  • Acidity: The N-H protons in parabanic acid are significantly more acidic (pKa ~6.0) than those in hydantoins (pKa ~9.1), influencing binding affinity at physiological pH.

Why the Propyl Substituent?

The introduction of a propyl group at the N1 position serves a specific pharmacokinetic function: Lipophilicity Optimization.

  • Blood-Brain Barrier (BBB) Penetration: Unsubstituted parabanic acid is highly polar. Alkylation with a propyl chain increases the partition coefficient (logP), facilitating passive transport across the BBB, which is essential for CNS indications like epilepsy.

  • Steric Fit: The propyl chain provides sufficient bulk to fill hydrophobic pockets in enzymes such as Soluble Epoxide Hydrolase (sEH) without causing steric clash, a common issue with bulkier aryl substituents.

Synthetic Pathways

The synthesis of 1-propylimidazolidine-2,4,5-trione is most efficiently achieved through the cyclization of N-propylurea with oxalyl chloride. This method is preferred over the oxidation of imidazole derivatives due to higher yields and cleaner reaction profiles.

Reaction Mechanism Visualization

The following diagram illustrates the cyclization pathway, highlighting the critical intermediate formation.

SynthesisPath Urea N-Propylurea (Precursor) Inter Intermediate (Isocyanate/Acyl Chloride) Urea->Inter Nucleophilic Attack (DCM, 0°C) Oxalyl Oxalyl Chloride (Reagent) Oxalyl->Inter Nucleophilic Attack (DCM, 0°C) Product 1-Propylimidazolidine- 2,4,5-trione Inter->Product Cyclization (-2 HCl) HCl HCl (Byproduct) Inter->HCl

Figure 1: Synthetic pathway for the formation of the parabanic acid scaffold via oxalyl chloride cyclization.

Experimental Protocols

Standard Operating Procedure: Synthesis of 1-Propylimidazolidine-2,4,5-trione

Objective: To synthesize high-purity 1-propylimidazolidine-2,4,5-trione via the oxalyl chloride method.

Reagents:

  • N-Propylurea (10 mmol)

  • Oxalyl Chloride (13 mmol, 1.3 eq)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Triethylamine (Et3N) (optional, if HCl scavenging is required)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen gas.

  • Solvation: Dissolve N-propylurea (1.02 g, 10 mmol) in anhydrous DCM (15 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Dilute oxalyl chloride (1.1 mL, 13 mmol) in DCM (5 mL). Add this solution dropwise to the reaction flask over 20 minutes. Caution: Vigorous gas evolution (HCl, CO, CO2) will occur.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 2 hours. If starting material remains (monitor via TLC, solvent system 3:1 Hexane:Ethyl Acetate), reflux gently for 1 hour.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess oxalyl chloride.

    • Redissolve the crude residue in minimal hot isopropanol or DCM.

    • Add n-hexane dropwise to induce precipitation.

  • Purification: Filter the white crystalline solid and wash with cold hexane. Dry under vacuum.

Validation Metrics:

  • Yield: Expected 70–85%.

  • Melting Point: Distinct sharp range (Compare to lit. parabanic derivatives ~140-150°C range depending on substitution).

  • IR Spectroscopy: Look for characteristic trione carbonyl stretches: ~1740 cm⁻¹ and ~1780 cm⁻¹.

Pharmacological Profiles & SAR

Structure-Activity Relationship (SAR)

Modifications to the N1 and N3 positions drive the biological specificity of the scaffold.

Substituent (R1)Substituent (R3)LogP (Est.)Primary ActivityPotency Notes
Propyl H0.8AnticonvulsantBalanced lipophilicity for CNS entry; mimics ethosuximide.
Methyl H-0.2WeakToo polar for effective BBB penetration.
Phenyl H1.9sEH InhibitorHigh potency due to pi-stacking in enzyme active site.
Adamantyl H3.5Tdp1 InhibitorBulky group targets hydrophobic pockets in DNA repair enzymes.
Biological Mechanisms

The 1-propyl derivative acts primarily through two mechanisms:

  • Anticonvulsant (GABAergic Modulation): Similar to hydantoins, these derivatives modulate voltage-gated sodium channels and increase GABA brain levels, preventing repetitive neuronal firing.

  • Enzyme Inhibition (sEH): The trione core acts as a transition-state mimic for the hydrolysis of epoxides, stabilizing the enzyme-substrate complex.

Mechanism Drug 1-Propyl-Parabanic Acid Target1 Voltage-Gated Na+ Channels Drug->Target1 Target2 Soluble Epoxide Hydrolase (sEH) Drug->Target2 Effect1 Stabilize Inactive State (Refractory Period) Target1->Effect1 Effect2 Transition State Mimicry Target2->Effect2 Outcome1 Seizure Suppression (Anticonvulsant) Effect1->Outcome1 Outcome2 Anti-inflammatory / Neuroprotection Effect2->Outcome2

Figure 2: Dual mechanism of action for N-alkyl parabanic acid derivatives.

Future Directions

Research indicates that the 1-propylimidazolidine-2,4,5-trione scaffold is an underutilized "privileged structure." Future development should focus on:

  • N3-Functionalization: Introducing a secondary pharmacophore (e.g., a sulfonamide or benzyl group) at the N3 position to create "hybrid" drugs that target multiple pathways simultaneously.

  • Pro-drug Strategies: Utilizing the N-H acidity to create water-soluble salts that revert to the active lipophilic form in vivo.

References

  • Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Source: Bioorganic Chemistry (Elsevier), 2019. URL:[Link]

  • 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Source: Molecules (MDPI), 2011. URL:[Link]

  • Imidazolidine-2,4,5- and pyrimidine-2,4,6-triones – New primary pharmacophore for soluble epoxide hydrolase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2020.[1][2] URL:[Link]

  • Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. Source: International Journal of Molecular Sciences, 2023. URL:[Link][3]

  • Organic Syntheses Procedure: Reaction of Oxalyl Chloride. Source: Organic Syntheses.[4][5] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Experimental use of 1-Propylimidazolidine-2,4,5-trione in sEH inhibition assays

Application Note & Protocols Topic: Experimental Use of 1-Propylimidazolidine-2,4,5-trione in Soluble Epoxide Hydrolase (sEH) Inhibition Assays Abstract Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Experimental Use of 1-Propylimidazolidine-2,4,5-trione in Soluble Epoxide Hydrolase (sEH) Inhibition Assays

Abstract

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing these beneficial epoxides into their less active diol forms, sEH plays a pivotal role in regulating inflammation, blood pressure, and pain.[1][2] Consequently, inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular, renal, and neuroinflammatory diseases.[3][4] Recently, imidazolidine-2,4,5-triones have been identified as a novel pharmacophore for sEH inhibitors, offering advantages such as enhanced water solubility over traditional urea-based inhibitors, which may improve formulation and bioavailability.[5][6] This guide provides a comprehensive overview and detailed experimental protocols for evaluating the inhibitory potential of 1-Propylimidazolidine-2,4,5-trione against human sEH using a robust, fluorescence-based kinetic assay.

Part I: Scientific Background & Mechanism of Action

The sEH-EET Axis: A Key Regulatory Pathway

The enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a primary regulator of the bioavailability of EETs.[4] EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess potent biological activities, including vasodilation and anti-inflammatory effects.[1][7] sEH terminates this signaling by catalyzing the addition of a water molecule to the epoxide ring of an EET, converting it into the corresponding dihydroxyeicosatrienoic acid (DHET), which is generally less biologically active.[7][8]

Inhibition of sEH prevents the degradation of EETs, thereby increasing their local concentrations and prolonging their beneficial effects. This mechanism is the foundational principle for the development of sEH inhibitors as therapeutic agents.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilation, Anti-inflammation) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Substrate DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Reduced Activity, Excretion) sEH->DHETs Catalysis Inhibitor 1-Propylimidazolidine-2,4,5-trione Inhibitor->sEH Inhibition CYP->EETs Metabolism Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of 1-Propylimidazolidine-2,4,5-trione plate_setup Set up 96-well plate: Add Assay Buffer, Solvent, Controls, and Inhibitor dilutions prep_inhibitor->plate_setup prep_enzyme Prepare sEH enzyme working solution add_enzyme Add sEH enzyme to all wells (except No Enzyme control) prep_enzyme->add_enzyme prep_substrate Prepare sEH substrate working solution initiate Initiate reaction by adding Substrate working solution prep_substrate->initiate plate_setup->add_enzyme pre_incubate Pre-incubate plate (5-15 min at 30°C) add_enzyme->pre_incubate pre_incubate->initiate read_plate Immediately read fluorescence kinetically (Ex/Em = 330/465 nm, 30-60 min) initiate->read_plate calc_rate Calculate reaction rate (slope) for each well read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 value using four-parameter logistic fit plot_curve->calc_ic50

Caption: Experimental workflow for sEH inhibition assay.

Step-by-Step Procedure:

  • Inhibitor Serial Dilution:

    • Perform serial dilutions of the 10 mM stock of 1-Propylimidazolidine-2,4,5-trione. A common scheme is a 10-point, 3-fold dilution series.

    • Prepare these dilutions in a separate 96-well plate using DMSO. This will be your intermediate "compound plate".

  • Assay Plate Setup (Final Volume: 200 µL):

    • Add reagents to a black 96-well plate according to the map below. It is best practice to add the inhibitor/solvent first, followed by the enzyme, and finally the substrate to initiate the reaction.

    • Test Wells: 2 µL of inhibitor dilution from the compound plate + 178 µL Assay Buffer.

    • 100% Activity Control (No Inhibitor): 2 µL of DMSO + 178 µL Assay Buffer.

    • 0% Activity Control (No Enzyme): 2 µL of DMSO + 188 µL Assay Buffer (enzyme volume is replaced with buffer).

    • Positive Control: 2 µL of a suitable dilution of the control inhibitor stock + 178 µL Assay Buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 10 µL of sEH Enzyme Working Solution to all wells except the "No Enzyme" controls. The final volume is now 190 µL.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Incubate the plate for 5-15 minutes at the assay temperature (e.g., 30°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced. [9]

  • Reaction Initiation and Measurement:

    • Set up the fluorescence plate reader to the correct wavelengths (e.g., Ex: 330 nm, Em: 465 nm) and to take kinetic readings every 30-60 seconds for 30-60 minutes at 30°C. [10][11] * Using a multichannel pipette, add 10 µL of the sEH Substrate Working Solution to all wells to initiate the reaction (final volume 200 µL).

    • Immediately place the plate in the reader and begin data acquisition.

Part IV: Data Analysis and Interpretation

  • Calculate Reaction Velocity (Rate):

    • For each well, plot the Relative Fluorescence Units (RFU) against time (in minutes).

    • Identify the linear portion of the curve (usually the first 10-20 minutes).

    • Calculate the slope of this linear portion using linear regression. The slope (V = ΔRFU / Δt) represents the initial reaction rate. [10]

  • Calculate Percent Inhibition:

    • First, correct for background by subtracting the average rate of the "No Enzyme" control from all other rates.

    • Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Rate_Inhibitor / Rate_NoInhibitor)) * 100

  • Generate Dose-Response Curve and Determine IC50:

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response equation using graphing software (e.g., GraphPad Prism, Origin). [10][12] * The IC50 is the concentration of the inhibitor that produces 50% inhibition.

  • Assay Validation (Trustworthiness):

    • No Enzyme Control: Should show a flat or negligible rate, confirming the signal is enzyme-dependent.

    • No Inhibitor Control: Represents the maximum (100%) enzyme activity.

    • Solvent Control (DMSO): The rate should be nearly identical to the "No Inhibitor" control, confirming the solvent does not significantly affect enzyme activity at the concentration used.

    • Positive Control: The calculated IC50 should be within the expected range for the known inhibitor, validating the assay's performance.

Part V: Expected Results & Data Presentation

The data below is a representative example of how to structure the results for an IC50 determination.

Table 1: Example Data for IC50 Determination of 1-Propylimidazolidine-2,4,5-trione

[Inhibitor] (nM)log[Inhibitor]Avg. Reaction Rate (RFU/min)Corrected Rate (RFU/min)% Inhibition
0 (No Inhibitor)-505.2500.00.0
0 (No Enzyme)-5.20.0-
10.00454.8449.610.1
30.48380.1374.925.0
101.00258.9253.749.3
301.48131.5126.374.7
1002.0045.740.591.9
3002.4816.311.197.8
10003.007.11.999.6

Note: Data is illustrative.

Based on published data for analogous compounds, the imidazolidine-2,4,5-trione scaffold can produce highly potent inhibitors. [5][13] Table 2: Published IC50 Values for Analogous sEH Inhibitors

Compound ClassExample Compound StructureIC50 (nM) against human sEHReference
Imidazolidine-2,4,5-trioneAdamantyl-substituted trione0.4[5]
Imidazolidine-2,4,5-trionePhenyl-substituted trione12.0[5]
Urea (parent compound)t-TUCB0.9[5]

This table provides a valuable reference point. While 1-Propylimidazolidine-2,4,5-trione itself is not listed in the primary literature found, its structural similarity suggests it should exhibit inhibitory activity, and this protocol provides the means to precisely quantify it.

References

  • InfinixBio. Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. InfinixBio. [Link]

  • eScholarship. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with en. eScholarship, University of California. [Link] [6]25. Auld, D. S., et al. (2017). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. SLAS discovery. [Link] [12]26. American Elements. 1-[3-(dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride. American Elements. [Link]

  • ResearchGate. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. ResearchGate. [Link] [14]28. ResearchGate. (2025). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. ResearchGate. [Link]

  • MDPI. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. [Link]

  • PubMed. (2020). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. Molecular Diversity. [Link] [15]31. PubMed. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. PubMed. [Link] [13]32. PubMed. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic & medicinal chemistry. [Link]

  • RSC Publishing. (2020). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances. [Link]

  • ResearchGate. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. ResearchGate. [Link]

Sources

Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Propylimidazolidine-2,4,5-trione

Abstract This application note presents a detailed, robust, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 1-Propylimidazolidine-2,4,5-trione....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 1-Propylimidazolidine-2,4,5-trione. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive protocol, from sample preparation to data analysis. Emphasizing the scientific rationale behind experimental choices, this document serves as a practical standard operating procedure (SOP) and an educational tool, grounded in established principles of analytical chemistry and aligned with regulatory expectations.

Introduction: The Analytical Imperative

1-Propylimidazolidine-2,4,5-trione is a molecule of significant interest, and its accurate quantification is crucial for a variety of research and development activities. The unique cyclic imide structure of this compound presents specific analytical challenges and opportunities. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the premier analytical technique for this purpose, offering unmatched selectivity and sensitivity.[1] This is accomplished by chromatographically separating the analyte from the sample matrix, followed by its specific detection based on a unique mass-to-charge ratio (m/z) and fragmentation pattern. This document outlines a validated protocol to ensure reliable and reproducible quantification.

Foundational Principles: The Rationale for LC-MS/MS

The choice of LC-MS/MS is based on its dual-layered specificity, which is essential for accurate quantification in complex biological matrices.

  • Liquid Chromatography (LC): The LC system is responsible for the physical separation of 1-Propylimidazolidine-2,4,5-trione from other potentially interfering components within the sample. This separation is achieved through the differential partitioning of the analyte between a stationary phase (the analytical column) and a mobile phase.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer provides highly selective detection. It first isolates the protonated or deprotonated molecule of 1-Propylimidazolidine-2,4,5-trione, known as the precursor ion. This ion is then fragmented, and a specific fragment, or product ion, is monitored. This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and enhances the sensitivity of the assay.

For comprehensive guidance on the principles of bioanalytical method validation, it is recommended to consult the U.S. Food and Drug Administration's "Bioanalytical Method Validation Guidance for Industry".[2][3] This guidance provides a framework for ensuring that analytical methods are reliable for their intended use.[4]

Method Development: A Step-by-Step Protocol

Analyte and Reagents
  • Analyte: 1-Propylimidazolidine-2,4,5-trione

    • Molecular Formula: C6H8N2O3[5]

    • Molecular Weight: 156.14 g/mol [5]

  • Internal Standard (IS): The use of a stable, isotopically-labeled version of the analyte (e.g., 1-Propylimidazolidine-2,4,5-trione-d7) is strongly recommended to ensure the highest level of accuracy and precision.[6] If a labeled internal standard is not available, a structurally analogous compound with similar chromatographic and ionization characteristics can be employed.

  • Solvents: All solvents, including acetonitrile, methanol, and water, should be of LC-MS grade to minimize background interference.[7]

  • Additives: Formic acid is typically used to promote protonation in positive ionization mode, while ammonium hydroxide can be used for negative ionization mode.

Mass Spectrometry Parameters

The initial and most critical step in method development is the optimization of the mass spectrometer settings for the detection of 1-Propylimidazolidine-2,4,5-trione. This is typically achieved by direct infusion of a standard solution of the analyte into the mass spectrometer.

Protocol: MS Parameter Optimization

  • Prepare a 1 µg/mL solution of 1-Propylimidazolidine-2,4,5-trione in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid.

  • Infuse this solution directly into the mass spectrometer at a low flow rate, typically 5-10 µL/min.

  • Conduct a full scan in both positive and negative electrospray ionization (ESI) modes to identify the precursor ion.[8][9] For 1-Propylimidazolidine-2,4,5-trione, the expected protonated molecule in positive mode is [M+H]+ at an m/z of 157.06078.[10]

  • Select the most intense precursor ion and perform a product ion scan to identify the most stable and abundant fragment ions.

  • Optimize the collision energy (CE) to achieve the most efficient fragmentation of the precursor ion into the desired product ions.

  • For robust quantification, select at least two MRM transitions for the analyte (one for quantification and one for confirmation) and one for the internal standard.[6]

Table 1: Predicted and Experimental MRM Transitions for 1-Propylimidazolidine-2,4,5-trione

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Propylimidazolidine-2,4,5-trione157.06To be determined experimentallyTo be determined experimentally
Internal Standard (IS)To be determinedTo be determinedTo be determined

Note: While the precursor ion can be predicted, the optimal product ions and collision energies must be determined empirically.

Chromatographic Conditions

The primary objective of the chromatographic separation is to produce a sharp, symmetrical peak for the analyte, free from co-eluting interferences from the sample matrix.

Protocol: Chromatographic Method Development

  • Column Selection: A C18 reversed-phase column is a suitable starting point for small, moderately polar molecules. A common column dimension for rapid analysis is 2.1 mm x 50 mm with a particle size of 1.7 µm.

  • Mobile Phase Selection:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Begin with a high proportion of aqueous mobile phase (A) and gradually increase the organic mobile phase (B) to elute the analyte. An example gradient is provided in Table 2.

  • Flow Rate: A flow rate of 0.4-0.6 mL/min is generally appropriate for a 2.1 mm internal diameter column.

  • Column Temperature: Maintaining a constant column temperature, for example at 40 °C, is crucial for reproducible retention times.

  • Injection Volume: Typically in the range of 1-5 µL.

Table 2: Example Chromatographic Gradient

Time (min)Flow Rate (mL/min)%A%B
0.00.5955
0.50.5955
2.50.5595
3.00.5595
3.10.5955
4.00.5955
Sample Preparation

Effective sample preparation is paramount for removing matrix components that can interfere with the analysis and cause ion suppression.[11] For biological matrices such as plasma or serum, protein precipitation is a common and effective technique.[11][12]

Protocol: Protein Precipitation (for plasma or serum samples)

  • Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at a high speed (>10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).

  • Vortex briefly to ensure complete dissolution and then inject the sample into the LC-MS/MS system.

Workflow Diagram: Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS_ACN Add Internal Standard in Acetonitrile Sample->Add_IS_ACN Vortex1 Vortex Add_IS_ACN->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Injection Inject into LC Reconstitute->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography ESI Electrospray Ionization Chromatography->ESI MS1 Q1: Precursor Ion Isolation ESI->MS1 MS2 Q2: Collision-Induced Dissociation MS1->MS2 MS3 Q3: Product Ion Detection MS2->MS3 Data_Acquisition Data Acquisition MS3->Data_Acquisition

Caption: Workflow from sample preparation to LC-MS/MS analysis.

Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure the reliability and reproducibility of the data.[2][4] Key validation parameters, as outlined by regulatory agencies, include:

  • Selectivity and Specificity: The method must demonstrate the ability to unequivocally differentiate and quantify the analyte in the presence of other endogenous and exogenous components in the sample matrix.

  • Calibration Curve: A calibration curve, consisting of a series of standards of known concentrations, is analyzed to establish the relationship between the instrument response and the analyte concentration. A linear regression with an appropriate weighting factor (e.g., 1/x or 1/x²) is typically applied.

  • Accuracy and Precision: Accuracy reflects the closeness of the measured value to the true value, while precision measures the degree of variability between a series of measurements. These parameters should be evaluated at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), and low, medium, and high concentrations.

  • Matrix Effect: The potential for co-eluting matrix components to suppress or enhance the ionization of the analyte must be thoroughly investigated to ensure that the matrix does not bias the quantification.

  • Stability: The stability of 1-Propylimidazolidine-2,4,5-trione in the biological matrix must be assessed under various storage and handling conditions, such as freeze-thaw cycles, short-term benchtop storage, and long-term frozen storage.[13]

Data Analysis and Reporting

  • Integration: The chromatographic peaks for the analyte and the internal standard are integrated using the instrument's software.

  • Quantification: The concentration of the analyte in unknown samples is determined from the calibration curve by calculating the ratio of the analyte peak area to the internal standard peak area.

  • Reporting: The final results should be reported with the appropriate units and must include data from quality control samples to demonstrate the validity of the analytical run.

Conclusion

This application note provides a detailed and comprehensive guide for the development and implementation of a robust LC-MS/MS method for the quantification of 1-Propylimidazolidine-2,4,5-trione. By adhering to the protocols outlined and understanding the scientific principles behind the experimental choices, researchers can generate accurate, reliable, and defensible data to support their research and drug development endeavors. A thorough method validation in accordance with regulatory guidelines is a critical component for ensuring the integrity of the results.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propylimidazolidine-2,4,5-trione. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-propylimidazolidine-2,4,5-trione (C6H8N2O3). Retrieved from [Link]

  • University of North Carolina. (n.d.). LC-MS/MS Quantitative Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • SCIEX. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. Retrieved from [Link]

Sources

Method

Application Note: High-Resolution NMR Characterization of 1-Propylimidazolidine-2,4,5-trione

Topic: NMR characterization of 1-Propylimidazolidine-2,4,5-trione Content Type: Detailed Application Note and Protocol ) is often insufficient. This protocol establishes a robust methodology using DMSO- , emphasizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR characterization of 1-Propylimidazolidine-2,4,5-trione Content Type: Detailed Application Note and Protocol


) is often insufficient. This protocol establishes a robust methodology using DMSO-

, emphasizing the differentiation of the three magnetically distinct carbonyl carbons via

HMBC correlations.
Chemical Context & Structural Logic[1][2][3]

The molecule consists of a rigid imidazolidine-2,4,5-trione core (parabanic acid) substituted at the


 position with a flexible propyl chain.
  • Symmetry Breaking: Parabanic acid is symmetric. The introduction of the propyl group at

    
     desymmetrizes the molecule, making 
    
    
    
    and
    
    
    chemically distinct, although they possess similar electronic environments.
  • Acidity: The imide proton at

    
     is flanked by two electron-withdrawing carbonyls (
    
    
    
    and
    
    
    ), rendering it significantly acidic (
    
    
    ). This requires aprotic polar solvents to prevent exchange broadening.

Numbering Scheme (IUPAC):

  • N1: Propyl-substituted nitrogen.

  • C2: Urea-like carbonyl (between N1 and N3).

  • N3: Unsubstituted nitrogen (bearing the acidic proton).

  • C4: Carbonyl adjacent to N3 (part of the oxalyl fragment).

  • C5: Carbonyl adjacent to N1 (part of the oxalyl fragment).

Sample Preparation Protocol

Objective: Minimize water content to prevent N-H signal suppression and ensure sharp lineshapes.

Materials:

  • Analyte: >5 mg 1-Propylimidazolidine-2,4,5-trione (high purity).

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) with 0.03% TMS (v/v).
    • Why DMSO? It ensures solubility of the polar trione core and forms strong hydrogen bonds with the

      
      , slowing proton exchange and sharpening the signal.
      
  • Tubes: 5mm precision NMR tubes (Wilmad 507-PP or equivalent).

Step-by-Step Procedure:

  • Drying: Dry the solid analyte under high vacuum (<1 mbar) at 40°C for 2 hours to remove lattice water.

  • Solvation: Dissolve 5-10 mg of analyte in 600

    
     of DMSO-
    
    
    
    .
    • Critical: Do not heat above 40°C to avoid potential ring opening or degradation.

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear and free of particulates.

  • Reference Check: Verify the TMS signal is sharp. If the residual water peak (HDO) at ~3.33 ppm is broad, the sample is too "wet," and the

    
     signal may be compromised.
    
Data Acquisition & Processing Parameters
3.1

NMR (Proton)
  • Frequency: 400 MHz or higher recommended.

  • Spectral Width: -2 to 14 ppm (to capture the downfield N-H).

  • Relaxation Delay (

    
    ):  2.0 seconds (ensure quantitative integration of the propyl methyl).
    
  • Scans (NS): 16 (sufficient for >5 mg).

3.2

NMR (Carbon)
  • Pulse Sequence: Proton-decoupled (

    
    ).
    
  • Relaxation Delay (

    
    ): 3-5 seconds .
    
    • Reasoning: Quaternary carbonyls (

      
      ) have very long 
      
      
      
      relaxation times. Short delays will suppress these signals, leading to poor S/N ratio.
  • Scans (NS): >512 (due to low sensitivity of quaternary carbons).

Spectral Analysis & Assignment Logic
4.1

NMR Data (DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
N3-H 11.8 - 12.2 Singlet (br)1H-Highly deshielded imide proton.
H-1' 3.55 Triplet2H7.2

adjacent to electron-withdrawing ring.
H-2' 1.58 Sextet2H7.2Middle methylene of propyl chain.
H-3' 0.88 Triplet3H7.4Terminal methyl group.
4.2

NMR Data (Predicted)
CarbonShift (

, ppm)
TypeAssignment Strategy
C4 / C5 157.0 - 159.0

Oxalyl carbonyls. Distinguished by HMBC.
C2 152.0 - 154.0

Urea carbonyl. Often slightly upfield of C4/C5.
C-1' 40.5

Confirmed by HSQC to H-1'.
C-2' 20.8

Confirmed by HSQC to H-2'.
C-3' 11.2

Confirmed by HSQC to H-3'.
Definitive Structural Proof: 2D NMR Workflow

The primary challenge is distinguishing the three carbonyls. We utilize HMBC (Heteronuclear Multiple Bond Correlation) to visualize 2-bond (


) and 3-bond (

) couplings.

The "Triangulation" Method:

  • Propyl Entry Point: The

    
     protons (at ~3.55 ppm) are 3 bonds away from C2  and C5 . They are too far (4 bonds) to see C4 .
    
    • Observation:

      
       correlates to two carbonyl peaks (C2 and C5).
      
  • N-H Entry Point: The

    
     proton (at ~12.0 ppm) is 2 bonds away from C2  and C4 .
    
    • Observation:

      
       correlates to two carbonyl peaks (C2 and C4).
      
  • Deduction:

    • C2: The carbonyl signal appearing in BOTH the

      
       and 
      
      
      
      HMBC traces.
    • C5: The carbonyl signal appearing ONLY in the

      
       trace.
      
    • C4: The carbonyl signal appearing ONLY in the

      
       trace.
      
Visualization: Structural Assignment Logic

NMR_Assignment cluster_logic Deduction Logic Propyl_H Propyl H-1' (3.55 ppm) C2 C2 (Urea C=O) ~153 ppm Propyl_H->C2 HMBC (3-bond) C5 C5 (Oxalyl C=O) ~158 ppm Propyl_H->C5 HMBC (3-bond) NH_Proton Imide N3-H (~12.0 ppm) NH_Proton->C2 HMBC (2-bond) C4 C4 (Oxalyl C=O) ~158 ppm NH_Proton->C4 HMBC (2-bond) Logic1 Seen by BOTH: Must be C2 C2->Logic1 Logic2 Seen ONLY by Propyl: Must be C5 C5->Logic2 Logic3 Seen ONLY by NH: Must be C4 C4->Logic3

Caption: HMBC correlation network used to unambiguously assign the three carbonyl carbons in 1-Propylimidazolidine-2,4,5-trione.

Troubleshooting & QC
IssueDiagnosisCorrective Action
Missing C=O signals

delay too short in

experiment.
Increase

to 3-5s or use a Chromium(III) acetylacetonate relaxation agent.
Broad N-H peak Wet DMSO or rapid exchange.Dry sample; confirm HDO peak is small/sharp.
Extra Doublets Rotamers or impurities?Parabanic acid rings are rigid; rotamers are unlikely. Check for residual urea precursors (usually ~5-6 ppm).
References
  • Parabanic Acid Derivatives Synthesis

    • Title: Synthesis and Characterization of Imidazolidine-2,4,5-trione Deriv
    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of scaffold chemistry).

  • NMR Solvent Effects

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1]

    • Source: Organometallics (ACS Public
    • URL:[Link]

  • HMBC Methodology

    • Title: A Guide to 2D NMR: HMBC.
    • Source: University of Ottawa NMR Facility.
    • URL:[Link]

  • PubChem Compound Summary

    • Title: 1-Propylimidazolidine-2,4,5-trione (CID 181667).[2]

    • Source: N
    • URL:[Link]

Sources

Application

Application Note: Preclinical Formulation Strategies for 1-Propylimidazolidine-2,4,5-trione in In Vivo Studies

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Rationale & Pharmacological Context The therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Rationale & Pharmacological Context

The therapeutic targeting of 1 has become a focal point in the treatment of neuropathic pain, inflammation, and cardiovascular diseases[1]. The sEH enzyme catalyzes the rapid hydrolysis of endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, endogenous EET levels are stabilized, providing profound analgesic and anti-inflammatory effects[2].

Historically, 1,3-disubstituted ureas were the premier pharmacophores for sEH inhibition. However, their high melting points and extreme lipophilicity resulted in poor aqueous solubility, severely complicating in vivo formulation and limiting oral bioavailability[1]. To circumvent this, the bioisosteric replacement of the urea moiety with an3 ring has emerged as a superior strategy. This modification significantly enhances water solubility while maintaining critical hydrogen-bonding interactions within the sEH active site[3].

1-Propylimidazolidine-2,4,5-trione serves as a foundational building block and model compound for this advanced class of inhibitors, making its formulation a critical step for preclinical validation[4].

sEH_Pathway AA Arachidonic Acid (CYP450) EETs EETs (Anti-inflammatory) AA->EETs Oxidation DHETs DHETs (Pro-inflammatory) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs Catalyzes IZT Imidazolidine-2,4,5-trione Derivatives IZT->sEH Inhibits

Mechanism of sEH inhibition by imidazolidine-2,4,5-triones stabilizing anti-inflammatory EETs.

Physicochemical Profiling & Formulation Causality

Before initiating any in vivo study, understanding the physicochemical landscape of the API is mandatory. While the imidazolidine-2,4,5-trione core improves hydrophilicity compared to ureas, the presence of the propyl chain necessitates the use of co-solvents to achieve the high concentrations required for dosing (typically 1–10 mg/kg)[2].

Table 1: Physicochemical Properties of 1-Propylimidazolidine-2,4,5-trione
ParameterValuePharmacological Implication
CAS Number 40408-38-6Standardized identifier for reagent sourcing[4].
Molecular Weight 156.14 g/mol Low MW ensures high ligand efficiency and broad tissue distribution[4].
Chemical Formula C6H8N2O3Flat, heteroatom-rich heterocyclic structure[4].
H-Bond Donors/Acceptors 1 / 3Facilitates critical binding with sEH active site residues[4].
Vehicle Selection & Causality

The selection of the vehicle is dictated by the route of administration and the API's crystal lattice energy:

  • Intravenous (IV) / Intraperitoneal (IP) : We utilize a ternary system of Ethanol, PEG400, and Saline. PEG400 is a 5 that stabilizes the hydrophobic propyl chain via micellar-like encapsulation, preventing precipitation upon dilution in the bloodstream[5].

  • Oral (PO) : We utilize PEG400 suspended in oleic acid-rich triglycerides. Oral gavage requires the API to remain in solution within the harsh, acidic environment of the stomach. Triglycerides stimulate chylomicron formation, promoting lymphatic absorption which effectively bypasses hepatic first-pass metabolism[1].

Table 2: Formulation Composition and Pharmacokinetic Rationale
RouteTarget Conc.Co-Solvent SystemAqueous/Lipid PhasePharmacokinetic Rationale
IV / IP 1.25 mg/mL5% EtOH / 45% PEG40050% Saline (0.9%)Immediate systemic distribution; isotonicity prevents hemolysis.
PO (Gavage) 3.0 mg/mL20% PEG40080% TriglyceridesEnhances lymphatic absorption; bypasses first-pass metabolism.

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV/IP Formulation (Target: 1.25 mg/mL)
  • API Weighing : Accurately weigh 1.25 mg of 1-Propylimidazolidine-2,4,5-trione into a sterile, amber glass vial. (Causality: Amber glass is used to prevent potential UV-induced photo-degradation of the trione core).

  • Wetting Phase : Add 50 µL of absolute Ethanol (5% v/v). Vortex vigorously for 30 seconds. The powder should transition into a waxy slurry. (Causality: Ethanol acts as a wetting agent to rapidly disrupt the crystalline lattice).

  • Primary Solubilization : Add 450 µL of PEG400 (45% v/v). Sonicate the mixture in a water bath at 37°C for 5–10 minutes. (Causality: Mild thermal energy combined with cavitation overcomes the activation energy required for complete solvation without thermally degrading the API).

  • Aqueous Titration : While continuously vortexing the vial, add 500 µL of 0.9% sterile Saline (50% v/v) dropwise (approx. 50 µL/sec). (Causality: Rapid addition of the aqueous phase causes localized supersaturation, leading to spontaneous nucleation and micro-precipitation. Dropwise titration maintains the co-solvent ratio dynamically).

Protocol B: Preparation of PO Formulation (Target: 3.0 mg/mL)
  • Primary Solubilization : Weigh 3.0 mg of API and dissolve in 200 µL of PEG400 (20% v/v) using sonication at 37°C until optically clear.

  • Lipid Dispersion : Add 800 µL of oleic acid-rich triglycerides (80% v/v).

  • Homogenization : Emulsify using a high-shear homogenizer at 10,000 RPM for 2 minutes to ensure a uniform, thermodynamically stable microemulsion.

Formulation_Workflow Step1 1. API Preparation Weigh 1-Propylimidazolidine-2,4,5-trione Step2 2. Primary Solubilization Add EtOH & PEG400 (Disrupt crystal lattice) Step1->Step2 Step3 3. Mechanical Agitation Sonication & Vortexing until optically clear Step2->Step3 Step4 4. Aqueous/Lipid Titration Dropwise addition of Saline or Triglycerides Step3->Step4 Step5 5. QC Validation Polarized Light Microscopy & LC-MS/MS Step4->Step5

Workflow for the in vivo formulation and QC validation of imidazolidine-2,4,5-triones.

Self-Validating Quality Control (QC)

A formulation is only viable if it is rigorously validated prior to animal administration. Do not rely solely on naked-eye visual inspection.

  • Polarized Light Microscopy (PLM) : Standard visual inspection is fundamentally flawed as it cannot detect sub-visible crystals (1–10 µm). Imidazolidine-2,4,5-triones exhibit strong birefringence. Place a 10 µL drop of the final formulation on a glass slide under cross-polarized light. Any undissolved micro-crystals will appear as bright, glowing spots against a dark background. Causality: Injecting sub-visible micro-crystals intravenously can trigger fatal pulmonary embolisms or result in erratic pharmacokinetic absorption profiles. If birefringence is observed, discard and reformulate.

  • LC-MS/MS Verification : Dilute the formulation 1:1000 in Acetonitrile prior to injection into the mass spectrometer. Causality: High concentrations of PEG400 cause severe ion suppression in the electrospray ionization (ESI) source. Verify the concentration by monitoring the [M+H]+ transition (m/z ~157.06) against a standard calibration curve.

References

  • [4] PubChem. "1-Propylimidazolidine-2,4,5-trione | C6H8N2O3 | CID 181667." National Institutes of Health.[Link]

  • [3] Burmistrov, V., et al. "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility." Bioorganic & Medicinal Chemistry Letters.[Link]

  • [1] Lee, K. S., et al. "Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain." PubMed Central.[Link]

  • [5] Zakharenko, A., et al. "Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain." MDPI.[Link]

  • [2] Liu, Y., et al. "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology.[Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Imidazolidine-2,4,5-trione Libraries

Introduction: The Therapeutic Potential of Imidazolidine-2,4,5-triones The imidazolidine-2,4,5-trione scaffold, also known as parabanic acid, represents a compelling starting point for the discovery of novel therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Imidazolidine-2,4,5-triones

The imidazolidine-2,4,5-trione scaffold, also known as parabanic acid, represents a compelling starting point for the discovery of novel therapeutic agents. This heterocyclic structure has garnered significant interest in medicinal chemistry due to its diverse biological activities, including enzyme inhibition and anticancer properties.[1][2] Derivatives of the related imidazolidine-2,4-dione (hydantoin) scaffold are already established in clinical practice, with examples such as the anticonvulsant phenytoin and the anticancer drug nilutamide, highlighting the therapeutic promise of this chemical class.[3][4]

Imidazolidine-2,4,5-triones have been investigated as inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), cholinesterases, and pyruvate carboxylase (PC), making them attractive candidates for the development of treatments for a range of diseases.[5][6][7] Furthermore, their potential as anticancer agents is an area of active research, with studies demonstrating their cytotoxic effects against various cancer cell lines.[2][8] A key advantage of the imidazolidine-2,4,5-trione moiety is its potential to improve the physicochemical properties of parent compounds, such as enhancing water solubility compared to their urea precursors, which can be beneficial for drug formulation.[5][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of imidazolidine-2,4,5-trione libraries. It offers detailed protocols, explains the rationale behind experimental design, and outlines a robust workflow for hit identification and validation.

I. Library Preparation and Quality Control

A successful HTS campaign begins with a high-quality and well-characterized compound library. Imidazolidine-2,4,5-triones can be synthesized through various methods, with a common approach being the reaction of corresponding ureas with oxalyl chloride.[2][5][6]

Protocol 1: General Synthesis of Imidazolidine-2,4,5-triones

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting urea derivative in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add oxalyl chloride (typically 1.2 equivalents) dropwise to the stirred solution. An excess of a non-nucleophilic base like triethylamine may be used to scavenge the HCl byproduct.[2]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period (e.g., 2 hours).[5]

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product can be purified by precipitation (e.g., by adding a non-polar solvent like n-hexane) or by column chromatography on silica gel.[6]

  • Characterization: The final products should be thoroughly characterized by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm their identity and purity.[6][8]

Table 1: Library Quality Control Parameters

ParameterMethodAcceptance CriteriaRationale
Purity LC-MS, HPLC>95%Ensures that observed biological activity is due to the intended compound and not impurities.
Identity ¹H NMR, Mass SpectrometryConsistent with expected structureConfirms that the correct molecule has been synthesized.
Solubility Nephelometry, Visual InspectionSoluble in assay buffer at test concentrationPrevents compound precipitation, which can lead to false-positive or false-negative results.
Stability Compound incubation in assay buffer followed by LC-MS analysis<10% degradation over assay durationEnsures compound integrity throughout the screening process.

II. High-Throughput Screening Workflow

A typical HTS campaign for an imidazolidine-2,4,5-trione library follows a multi-stage process designed to efficiently identify and validate promising hit compounds.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Characterization cluster_3 Lead Generation Primary_Screen Single-Concentration Screening of Entire Library Hit_Confirmation Confirmation of Activity in Concentration-Response Primary_Screen->Hit_Confirmation Identified Hits Counter_Screens Counter-Screens to Eliminate False Positives Hit_Confirmation->Counter_Screens Confirmed Hits Orthogonal_Assays Orthogonal Assays with Different Detection Methods Counter_Screens->Orthogonal_Assays Validated Hits Mechanism_of_Action Mechanism of Action Studies Orthogonal_Assays->Mechanism_of_Action SAR_Analysis Preliminary SAR Analysis Mechanism_of_Action->SAR_Analysis Lead_Series Prioritized Lead Series SAR_Analysis->Lead_Series

Caption: High-throughput screening workflow for imidazolidine-2,4,5-trione libraries.

III. Assay Development and Primary Screening

The choice of assay is dictated by the biological target of interest. Both biochemical and cell-based assays can be employed for screening imidazolidine-2,4,5-trione libraries.

A. Biochemical Assays: Enzyme Inhibition

For targets such as soluble epoxide hydrolase or cholinesterases, a biochemical assay measuring enzyme activity is appropriate.[5][6]

Protocol 2: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of a known inhibitor (positive control).

  • Compound Dispensing: Using an acoustic dispenser or other automated liquid handler, dispense a small volume (e.g., 50 nL) of the library compounds (typically at 10 mM in DMSO) into 384- or 1536-well assay plates.

  • Enzyme Addition: Add the enzyme solution to all wells except for the negative control wells (which receive buffer instead).

  • Pre-incubation: Incubate the plates for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection: After a specific incubation time, measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence) on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Self-Validating System for Biochemical Assays:

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10]

  • Signal-to-Background Ratio (S/B): A high S/B ratio ensures a clear distinction between active and inactive compounds.

  • DMSO Tolerance: The assay should be tolerant to the final concentration of DMSO used to dissolve the compounds.

B. Cell-Based Assays: Anticancer Activity

For evaluating the anticancer potential of imidazolidine-2,4,5-triones, a cell-based cytotoxicity assay is commonly used.[8][11]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96- or 384-well plates at a predetermined density and allow them to adhere overnight.[3][8]

  • Compound Treatment: Treat the cells with various concentrations of the imidazolidine-2,4,5-trione compounds and incubate for a specified duration (e.g., 48 or 72 hours).[3][12]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3][8]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Table 2: Example IC₅₀ Values for Biologically Active Imidazolidine-2,4,5-triones

Compound ClassTarget/Cell LineReported IC₅₀Reference
Adamantyl imidazolidine-2,4,5-trionesSoluble Epoxide Hydrolase (sEH)0.4 nM - 8.4 µM[5]
Benzothiazole-containing imidazolidine-2,4,5-trionesButyrylcholinesteraseAs low as 1.66 µM[6][13]
Dehydroabietylamine-based imidazolidine-2,4,5-trionesTyrosyl-DNA Phosphodiesterase 1 (TDP1)0.63 - 4.95 µM[2]
Substituted imidazolidinetrionesPyruvate Carboxylase (PC)3 - 12 µM[7]

IV. Hit Confirmation and Validation

Hits identified in the primary screen require rigorous confirmation and validation to eliminate false positives and prioritize the most promising compounds.

A. Hit Confirmation

Compounds that show significant activity in the primary single-concentration screen should be re-tested in a concentration-response format to determine their potency (e.g., IC₅₀ or EC₅₀).

B. Counter-Screening and Orthogonal Assays

Counter-screens are essential to identify compounds that interfere with the assay technology rather than the biological target.[14] For example, in fluorescence-based assays, compounds that are inherently fluorescent or quench fluorescence can lead to false-positive or false-negative results, respectively.

Orthogonal assays utilize a different detection method to confirm the activity of the hits.[14] For instance, if the primary screen was a fluorescence-based enzyme assay, a confirmatory assay could be based on mass spectrometry to directly measure substrate-to-product conversion.

Hit_Validation Primary_Hit Primary Hit Activity in single-concentration screen Concentration_Response Concentration-Response Determination of IC₅₀/EC₅₀ Primary_Hit->Concentration_Response Counter_Screen Counter-Screen Rule out assay interference Concentration_Response->Counter_Screen Orthogonal_Assay Orthogonal Assay Confirm activity with different technology Counter_Screen->Orthogonal_Assay Validated_Hit Validated Hit Proceed to further characterization Orthogonal_Assay->Validated_Hit

Caption: A logical workflow for hit validation.

V. Mechanism of Action Studies

For validated hits, elucidating the mechanism of action is a critical next step. For enzyme inhibitors, this involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14] This can be achieved by measuring the IC₅₀ at different substrate concentrations.

For compounds with cell-based activity, further studies may include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.[8]

  • Apoptosis Assays: To investigate if the compound induces programmed cell death.[8]

  • Target Engagement Assays: To confirm that the compound interacts with its intended target within the cell.

VI. Data Analysis and Interpretation

Robust data analysis is crucial for the success of an HTS campaign. This includes:

  • Normalization: Raw data should be normalized to the plate controls (positive and negative) to account for plate-to-plate variability.

  • Hit Selection: A statistical cutoff (e.g., three standard deviations from the mean of the negative controls) is typically used to define a "hit".

  • Structure-Activity Relationship (SAR) Analysis: As data becomes available for a series of related compounds, preliminary SAR can be established to guide the next phase of medicinal chemistry optimization.[6][14]

VII. Conclusion

High-throughput screening of imidazolidine-2,4,5-trione libraries offers a powerful approach to discover novel chemical probes and starting points for drug discovery programs. By following a systematic and rigorous workflow that includes careful library preparation, robust assay development, and thorough hit validation, researchers can increase the likelihood of identifying high-quality lead compounds. The protocols and guidelines presented in this document provide a solid foundation for initiating and executing successful HTS campaigns targeting this promising class of molecules.

References

  • Burmistrov, V. et al. (2020). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Jampilek, J. et al. (2011). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules. [Link]

  • Jampilek, J. et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Molecules. [Link]

  • Burmistrov, V. et al. (2020). and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with en. eScholarship. [Link]

  • Kovaleva, E. et al. (2025). Synthesis of Norabietyl and Nordehydroabietyl Imidazolidine-2,4,5-Triones and Their Activity against Tyrosyl-DNA Phosphodiesterase 1. ResearchGate. [Link]

  • Anonymous (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. [Link]

  • Anonymous (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. [Link]

  • Abdel-Wahab, B. F. et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. [Link]

  • Anonymous (2015). Design, synthesis and biological evaluation of hydantoin derivatives. JOCPR. [Link]

  • Anonymous (2010). ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings. ResearchGate. [Link]

  • Shinde, S. et al. (2026). Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. Future Journal of Pharmaceutical Sciences. [Link]

  • de Oliveira, A. L. S. et al. (2022). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors. repositorio ufmg. [Link]

  • Santiago-Ruiz, S. et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]

  • Zlatic, C. et al. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. ACS Medicinal Chemistry Letters. [Link]

  • Sygnature Discovery (n.d.). High Throughput Screening. Sygnature Discovery. [Link]

  • Imperial College London (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Imperial College London. [Link]

  • Abdel-Wahab, B. F. et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • da Silva, A. P. V. et al. (2011). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. [Link]

  • Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [Link]

  • National Academies of Sciences, Engineering, and Medicine (2015). Challenges in Screening. Technological Challenges in Antibiotic Discovery and Development. [Link]

  • Zlatic, C. et al. (2024). Synthesis and Evaluation of 1,3-Disubstituted Imidazolidine-2,4,5-triones as Inhibitors of Pyruvate Carboxylase. PubMed. [Link]

  • Santiago-Ruiz, S. et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]

  • Kovaleva, E. et al. (2025). Design, synthesis, and evaluation of dehydroabietyl imidazolidine‐2,4‐diones, 2,4,5‐triones, and 2‐thioxoimidazolidine‐4,5‐diones as TDP1 inhibitors and dual TDP1/TDP2 inhibitors. ResearchGate. [Link]

  • Miller, T. W. et al. (2019). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PLOS ONE. [Link]

  • Anonymous (n.d.). Fig. 1. (Top). Molecular representation of imidazolidine-2,4,5-trione (...). ResearchGate. [Link]

  • Pérez-Victoria, I. et al. (2023). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Propylimidazolidine-2,4,5-trione

Introduction Welcome to the technical support guide for the synthesis of 1-Propylimidazolidine-2,4,5-trione. This molecule belongs to the N-substituted parabanic acid family, a class of heterocyclic compounds with applic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Propylimidazolidine-2,4,5-trione. This molecule belongs to the N-substituted parabanic acid family, a class of heterocyclic compounds with applications in medicinal chemistry, including the development of enzyme inhibitors and anticonvulsant agents.[1][2] While direct literature on the synthesis of this specific N-propyl derivative is sparse, this guide is built upon well-established, analogous procedures for similar N-substituted imidazolidine-2,4,5-triones.[1][3][4]

This document provides a robust, proposed synthetic protocol and a comprehensive troubleshooting guide designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical insights needed to successfully synthesize and troubleshoot this target molecule.

Part 1: Proposed Synthetic Pathway & Protocol

The most direct and reliable method for constructing the imidazolidine-2,4,5-trione ring is through the condensation of an N-substituted urea with oxalyl chloride.[1][4][5] This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields reported for analogous structures.

Overall Reaction Scheme:

Propylamine + Isocyanic Acid → N-Propylurea
N-Propylurea + Oxalyl Chloride → 1-Propylimidazolidine-2,4,5-trione
Detailed Experimental Protocol

Step 1: Synthesis of N-Propylurea

  • Materials:

    • Potassium cyanate (KOCN)

    • n-Propylamine hydrochloride

    • Distilled water

  • Procedure:

    • Prepare a solution of n-propylamine hydrochloride in distilled water.

    • In a separate flask, dissolve an equimolar amount of potassium cyanate in distilled water.

    • Slowly add the potassium cyanate solution to the n-propylamine hydrochloride solution with vigorous stirring at room temperature.

    • Heat the mixture to 50-60°C for 2-3 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the N-propylurea.

    • Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 1-Propylimidazolidine-2,4,5-trione

  • Materials:

    • N-Propylurea (from Step 1)

    • Oxalyl chloride (ClCOCOCl)

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or Pyridine (optional base)

    • Anhydrous n-hexane

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Dissolve N-propylurea in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to 0-5°C using an ice-salt bath.

    • Slowly add a solution of oxalyl chloride (1.1 to 1.2 equivalents) in anhydrous THF via the dropping funnel over 30-60 minutes. Maintain the temperature below 5°C.[1][3] The reaction is exothermic and produces HCl gas.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.[6]

    • Once the reaction is complete, cool the mixture again to 0°C.

    • Induce precipitation of the final product by slowly adding anhydrous n-hexane.[1]

    • Collect the precipitate by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to yield the crude 1-Propylimidazolidine-2,4,5-trione.

    • Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane) can be performed for further purification.[1][7]

Visualized Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen of the urea attacks the electrophilic carbonyl carbon of oxalyl chloride, followed by an intramolecular cyclization and elimination of HCl to form the trione ring.

reaction_mechanism Proposed Mechanism for Trione Formation N_Propylurea N-Propylurea Intermediate1 Acyl-Urea Intermediate N_Propylurea->Intermediate1 Nucleophilic Attack OxalylChloride Oxalyl Chloride (ClCOCOCl) OxalylChloride->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-HCl) Product 1-Propylimidazolidine- 2,4,5-trione Intermediate2->Product Tautomerization & Elimination (-HCl)

Caption: Proposed reaction mechanism for the synthesis of 1-Propylimidazolidine-2,4,5-trione.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

  • Q: My reaction yielded very little or no desired product after following the protocol. What are the most likely causes?

    A: Low yields in this synthesis often stem from a few critical factors.[8] A systematic check is the most effective troubleshooting approach:

    • Moisture Contamination: Oxalyl chloride is extremely sensitive to moisture and will rapidly hydrolyze to oxalic acid and HCl, rendering it ineffective.[9]

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (THF, hexane) and perform the reaction under a dry, inert atmosphere (nitrogen or argon).[8]

    • Purity of Starting Materials: Impurities in the N-propylurea can interfere with the reaction.

      • Solution: Confirm the purity of your synthesized N-propylurea by melting point and NMR spectroscopy before proceeding. If necessary, recrystallize it.

    • Inadequate Temperature Control: The initial reaction with oxalyl chloride is exothermic. If the temperature rises significantly above 5°C, side reactions can occur, reducing the yield of the desired product.[6]

      • Solution: Use an efficient cooling bath (ice-salt or acetone-dry ice) and add the oxalyl chloride solution slowly and dropwise to maintain strict temperature control.

    • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.

      • Solution: Carefully calculate and measure the molar equivalents. A slight excess (1.1-1.2 eq.) of oxalyl chloride is often recommended to drive the reaction to completion.[3]

Problem 2: Presence of Multiple Impurities in Crude Product

  • Q: My crude product shows multiple spots on TLC and several unexpected peaks in the NMR spectrum. What are these impurities and how can I prevent them?

    A: The formation of side products is a common challenge in heterocyclic synthesis.[6]

    • Dimerization or Polymerization: Unreacted intermediates or the product itself can sometimes react further, especially if the reaction is overheated or run for an excessively long time.

      • Prevention: Adhere to the recommended reaction time and temperature. Monitor the reaction's progress and stop it once the starting material is consumed.[6]

    • Side Reactions with Solvent: While THF is generally robust, using a reactive solvent could lead to undesired byproducts.

      • Prevention: Always use high-purity, anhydrous, and uninhibited THF for the reaction.

    • Incomplete Cyclization: The reaction may stall at an intermediate stage (the acyclic acyl-urea).

      • Prevention: Ensure sufficient reaction time after the addition of oxalyl chloride. A non-nucleophilic base like triethylamine can sometimes be added after the initial reaction to help scavenge HCl and promote the final ring closure, but this should be done cautiously as it can also promote side reactions.

Problem 3: Difficult Product Isolation and Purification

  • Q: The product appears to be highly polar, making it difficult to extract and crystallize. It keeps "oiling out". What purification strategies do you recommend?

    A: Polar heterocyclic compounds often present purification challenges.[10] "Oiling out" during crystallization typically indicates that the solution is supersaturated, cooling too quickly, or that impurities are inhibiting crystal lattice formation.[7][10]

    • Crystallization Troubleshooting:

      • Slow Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool to room temperature very slowly, followed by further cooling in a refrigerator. Rapid cooling often leads to oils.[7]

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[10]

      • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal (a "seed crystal") to the cooled, saturated solution to induce crystallization.[10]

      • Solvent System Optimization: The trione product is polar. A binary solvent system is often best for recrystallization. Dissolve the compound in a small amount of a more polar solvent in which it is soluble (like Dichloromethane or Ethyl Acetate) and then slowly add a less polar "anti-solvent" in which it is insoluble (like n-hexane or diethyl ether) until the solution becomes faintly turbid. Then, allow it to cool slowly.

    • Chromatographic Purification:

      • Flash Chromatography: If crystallization fails, column chromatography is the next step. Due to the product's polarity, a standard silica gel column with a more polar mobile phase may be required (e.g., a gradient of ethyl acetate in hexane, potentially with a small percentage of methanol).

      • Alternative Techniques: For very polar compounds that do not behave well on silica, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography (using a C18 column with a water/acetonitrile or water/methanol mobile phase).[10][11][12]

Troubleshooting Workflow

troubleshooting_workflow Start Reaction Failed (Low/No Yield) Check_Moisture Check for Moisture? (Anhydrous Conditions/Reagents) Start->Check_Moisture Check_Temp Check Temperature Control? (Was it kept at 0-5°C?) Check_Moisture->Check_Temp No Success Successful Synthesis Check_Moisture->Success Yes (Fix & Redo) Check_Purity Check Starting Material Purity? (NMR/MP of N-Propylurea) Check_Temp->Check_Purity No Check_Temp->Success Yes (Fix & Redo) Impurity_Issue Impure Product Check_Purity->Impurity_Issue No (Purity OK) Check_Purity->Success Yes (Purify & Redo) Check_Time_Temp Check Reaction Time/Temp? (Overheating/Too long?) Impurity_Issue->Check_Time_Temp Purification_Issue Purification Difficulty ('Oiling Out') Check_Time_Temp->Purification_Issue No Check_Time_Temp->Success Yes (Fix & Redo) Optimize_Crystallization Optimize Crystallization (Slow cool, scratch, seed) Purification_Issue->Optimize_Crystallization Use_Chromatography Use Column Chromatography (Silica, HILIC, or C18) Optimize_Crystallization->Use_Chromatography Fails Optimize_Crystallization->Success Succeeds Use_Chromatography->Success

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

Part 3: Frequently Asked Questions (FAQ)

  • Q1: How should I monitor the reaction progress effectively?

    • A1: Thin Layer Chromatography (TLC) is the most convenient method.[6] Use a silica gel plate and an appropriate eluent system (e.g., 50-70% Ethyl Acetate in Hexane). The product, being more polar than the N-propylurea starting material, should have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material mass peak and the appearance of the product mass peak.[6]

  • Q2: What analytical techniques are essential to confirm the structure and purity of the final product?

    • A2: A combination of techniques is crucial for unambiguous characterization:

      • ¹H and ¹³C NMR Spectroscopy: This will confirm the propyl group's presence and the carbonyl environments in the heterocyclic ring.

      • Infrared (IR) Spectroscopy: Look for characteristic strong carbonyl (C=O) stretching frequencies around 1700-1850 cm⁻¹.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the product (156.14 g/mol for C₆H₈N₂O₃).[13]

      • Melting Point (MP): A sharp melting point range is a good indicator of purity.

  • Q3: Are there viable alternative synthetic routes?

    • A3: Yes, an alternative route involves the condensation of N-propylurea with a dialkyl oxalate, such as diethyl oxalate, often under basic conditions. However, the reaction with oxalyl chloride is generally considered more direct and higher yielding for forming the parabanic acid core.[5]

  • Q4: What safety precautions are necessary when working with oxalyl chloride?

    • A4: Oxalyl chloride is toxic, corrosive, and a lachrymator.[9] It reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Have a quenching agent (like sodium bicarbonate solution) ready for any spills.

Data Summary Table

Property/ParameterValue / ConditionRationale / Reference
Molecular Formula C₆H₈N₂O₃[13]
Molecular Weight 156.14 g/mol [13]
Key Reagent Oxalyl ChlorideHighly reactive acyl chloride for cyclization.[9][14]
Reaction Temperature 0-5 °CMinimizes side reactions and degradation.[1]
Solvent Anhydrous THFAprotic and dissolves urea starting material.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of oxalyl chloride.[8]
Purification Method Recrystallization / ChromatographyNecessary for removing impurities from polar products.[7][10]

References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • PrepChem. (n.d.). Synthesis of 1-(4-chloro-benzenesulfonyl)-3-n-propyl-urea. PrepChem.com.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Kavková, V., et al. (2018). 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes. Molecules, 23(10), 2509. [Link]

  • Request PDF. (n.d.).
  • Krasavin, M., et al. (2019). [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones. Molecules, 24(19), 3564. [Link]

  • Burmistrov, V., et al. (2019). Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. Bioorganic & Medicinal Chemistry Letters, 29(16), 2134-2139. [Link]

  • Google Patents. (n.d.). CN108299245B - Synthesis process of N, N' -bis (3-dimethylaminopropyl) urea.
  • ResearchGate. (2023). Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants.
  • ResearchGate. (n.d.). N-[hydroxy(dimethyl)silylmethyl]-N,N′-propylene urea hydrochloride: Synthesis and structure.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • MDPI. (2026). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)
  • Biotage. (2023). What can I use to purify polar reaction mixtures?.
  • Google Patents. (n.d.). US6096891A - Process for the production of cyclic N,N'-dialkylureas.
  • ResearchGate. (n.d.). Synthesis of imidazolidine-2,4,5-triones.
  • NIST. (n.d.). 2,4,5-Trioxoimidazolidine. NIST WebBook.
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Asian Journal of Chemistry. (2012).
  • Science topic. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds.
  • BLD Pharm. (n.d.). 120-89-8|Imidazolidine-2,4,5-trione.
  • ResearchGate. (n.d.). ChemInform Abstract: Simple Synthesis of Imidazolidinetrione Derivatives Having Imidazolidine-2,4,5-trione and 2-Thioxo-imidazolidine-4,5-dione Rings.
  • PubChem. (n.d.). 1-Propylimidazolidine-2,4,5-trione. [Link]

  • eScholarship. (2020). and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with en.
  • Wikipedia. (n.d.). Oxalyl chloride.
  • Fernandes, P., et al. (2011). 1,3-Dicyclohexylimidazolidine-2,4,5-trione. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3243. [Link]

  • ResearchG
  • ASBASJSM College of Pharmacy. (n.d.). Module-3: HETEROCYCLIC COMPOUNDS.
  • MDPI. (2021).
  • Synlett. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones.
  • ChemicalBook. (2024).
  • Google Patents. (n.d.). US2816140A - Process for the production of oxalyl chloride.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Optimizing sEH Inhibition Assays for 1-Propylimidazolidine-2,4,5-trione

Welcome to the Advanced Technical Support Center for soluble epoxide hydrolase (sEH) assay optimization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and biochemical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for soluble epoxide hydrolase (sEH) assay optimization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and biochemical challenges associated with evaluating 1-Propylimidazolidine-2,4,5-trione and related imidazolidine-trione derivatives.

Unlike classic urea-based sEH inhibitors (e.g., AUDA or t-TUCB), imidazolidine-2,4,5-triones represent a novel primary pharmacophore engineered for significantly enhanced water solubility and favorable formulation properties 1. This guide provides the causal reasoning behind assay conditions, a self-validating experimental protocol, and targeted troubleshooting for this specific class of compounds.

Pathway & Workflow Visualizations

To accurately troubleshoot an assay, one must first visualize the biological target and the chemical logic of the detection method. sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive diols (DHETs). 1-Propylimidazolidine-2,4,5-trione acts by competitively inhibiting this C-terminal hydrolase activity.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme (C-terminal) EET->sEH Hydrolysis DHET DHETs (Inactive Diols) sEH->DHET Inhibitor 1-Propylimidazolidine- 2,4,5-trione Inhibitor->sEH Competitive Inhibition

Fig 1: sEH signaling pathway and the targeted inhibition of EET hydrolysis by imidazolidine-triones.

The gold standard for evaluating these inhibitors is the PHOME fluorogenic assay . PHOME is hydrolyzed by sEH to release a cyanohydrin, which spontaneously decomposes into a highly fluorescent naphthaldehyde derivative 2.

Assay_Workflow Step1 1. Prepare Bis-Tris Buffer (pH 7.0, BSA, Triton X-100) Step2 2. Mix sEH Enzyme + Inhibitor (in DMSO) Step1->Step2 Step3 3. Pre-incubate 30 min (Binding Equilibrium) Step2->Step3 Step4 4. Add PHOME Substrate (50 µM final) Step3->Step4 Step5 5. Enzymatic Hydrolysis (Releases Cyanohydrin) Step4->Step5 Step6 6. Spontaneous Decomposition (6-methoxy-2-naphthaldehyde) Step5->Step6 Step7 7. Kinetic Fluorescence Read (Ex: 330 nm / Em: 465 nm) Step6->Step7

Fig 2: Fluorogenic PHOME assay workflow for validating sEH inhibitor potency and kinetics.

Quantitative Data & Assay Parameters

To ensure reproducibility, benchmark your experimental setup against the established parameters for imidazolidine-2,4,5-triones and the PHOME assay system.

Table 1: Pharmacophore Comparison
ParameterClassic Ureas (e.g., t-TUCB)Imidazolidine-2,4,5-triones
Primary Target sEH C-terminal hydrolasesEH C-terminal hydrolase
Inhibition Potency (IC50) Sub-nanomolar8.4 μM to 0.4 nM 1
Water Solubility Poor (Requires co-solvents)Significantly Enhanced 1
Hydrogen Bond Potential Standard HBA/HBD4 potential HBA/HBD networks 3
Table 2: Optimized PHOME Assay Conditions
Reagent / ParameterOptimized ConcentrationMechanistic Purpose
sEH Enzyme (Human) 1 - 3 nMEnsures steady-state kinetics without rapid substrate depletion 4.
PHOME Substrate 50 µMProvides sufficient dynamic range for fluorescence detection [[4]]().
DMSO (Vehicle) ≤ 1.0% (v/v)Solubilizes the inhibitor without denaturing the sEH enzyme 4.
Excitation / Emission 330 nm / 465 nmSpecifically detects the 6-methoxy-2-naphthaldehyde product [[5]]().

Self-Validating PHOME Assay Protocol

A robust assay must prove its own validity during every run. This step-by-step methodology incorporates a Self-Validation Matrix to ensure that any lack of inhibition observed for 1-Propylimidazolidine-2,4,5-trione is a true pharmacological result, not an assay artifact.

Step 1: Buffer Preparation

Prepare the assay buffer: 25 mM Bis-Tris (pH 7.0), containing 0.1 mg/mL BSA and 0.01% (w/v) Triton X-100 4.

  • Causality: sEH is highly sensitive to pH fluctuations; Bis-Tris maintains the optimal pH 7.0 environment. BSA prevents non-specific adsorption of the enzyme to the 96-well microplate, while Triton X-100 prevents the inhibitor from forming colloidal aggregates that cause false-positive inhibition 6.

Step 2: Establish the Self-Validation Matrix

In a black, flat-bottom 96-well plate, set up the following control wells alongside your 1-Propylimidazolidine-2,4,5-trione test wells (total volume 90 µL before substrate):

  • Positive Control (100% Activity): 3 nM sEH + 1% DMSO vehicle. (Validates enzyme viability).

  • Negative Control (Background): Buffer + 1% DMSO vehicle (No Enzyme). (Validates substrate stability).

  • Reference Standard: 3 nM sEH + 100 nM AUDA or t-TUCB. (Validates the assay's ability to detect competitive inhibition).

Step 3: Inhibitor Pre-Incubation

Add 1 µL of 1-Propylimidazolidine-2,4,5-trione (diluted in DMSO) to the test wells to achieve final concentrations ranging from 0.1 nM to 10 µM. Incubate the plate at room temperature for exactly 30 minutes 4.

  • Causality: Imidazolidine-2,4,5-triones rely on complex hydrogen-bond networks to secure themselves in the sEH active site 1. Pre-incubation allows the system to reach binding equilibrium prior to the introduction of the highly competitive PHOME substrate.

Step 4: Substrate Addition & Kinetic Read

Quickly add 10 µL of PHOME substrate (to a final concentration of 50 µM) to all wells to initiate the reaction 4. Immediately transfer the plate to a fluorometer. Read kinetically every 60 seconds for 30 minutes at Ex: 330 nm / Em: 465 nm.

  • Causality: Kinetic readings (measuring the slope of the linear initial velocity) are vastly superior to endpoint readings. They automatically correct for any intrinsic autofluorescence of the test compounds and ensure data is captured before substrate depletion occurs 7.

Troubleshooting & FAQs

Q: Why am I seeing precipitation of 1-Propylimidazolidine-2,4,5-trione when adding it to the assay buffer? A: Although imidazolidine-2,4,5-triones were specifically designed to have enhanced water solubility compared to their urea precursors 1, highly concentrated stock solutions can still "crash out" if the final DMSO concentration exceeds 1-2%. Ensure your final DMSO concentration is strictly ≤1% and verify that your buffer contains 0.01% Triton X-100, which acts as a dispersant [[4]]().

Q: My assay shows high background fluorescence even in the Negative Control wells. How do I fix this? A: PHOME is susceptible to spontaneous, non-enzymatic hydrolysis under basic conditions or if left at room temperature for too long 5. Always dilute the PHOME substrate in buffer immediately before use, keep it on ice, and use it within one hour. Ensure your buffer pH is exactly 7.0.

Q: The IC50 curve for 1-Propylimidazolidine-2,4,5-trione is shifting between runs, and the fluorescence signal plateaus too early. What is wrong? A: A premature plateau indicates substrate depletion, which skews IC50 calculations. This usually happens if the sEH enzyme concentration is too high. Ensure sEH is diluted to a final concentration of 1 to 3 nM 4. Additionally, verify that the 30-minute pre-incubation step is strictly adhered to; variations in pre-incubation time will prevent the trione from reaching binding equilibrium, causing run-to-run IC50 shifts.

Q: Why use 1-Propylimidazolidine-2,4,5-trione instead of a classic urea inhibitor if the ureas are sometimes more potent? A: While some imidazolidine-2,4,5-triones exhibit a slight loss in raw in vitro potency compared to ureas, their primary advantage lies in pharmacokinetics. The trione modifications yield compounds with significantly higher water solubility and lower melting points, permitting much easier in vivo formulation and offering potential use as prodrugs for urea-based inhibitors 1.

References

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility Source: National Institutes of Health (PMC) URL:[Link]

  • Design of dual inhibitors of soluble epoxide hydrolase and LTA4 hydrolase Source: DOI.org URL:[Link]

  • Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain Source: National Institutes of Health (PMC) URL:[Link]

  • Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine Source: Frontiers in Veterinary Science URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 1-Propylimidazolidine-2,4,5-trione

Welcome to the Application Support Center. As drug development professionals and researchers utilizing 1-Propylimidazolidine-2,4,5-trione (a 1-propylparabanic acid derivative), you are likely leveraging its potent imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and researchers utilizing 1-Propylimidazolidine-2,4,5-trione (a 1-propylparabanic acid derivative), you are likely leveraging its potent imidazolidine-2,4,5-trione pharmacophore to inhibit soluble epoxide hydrolase (sEH)[1]. While this core offers superior water solubility compared to traditional 1,3-disubstituted ureas[2], its structural mimicry of transition states can lead to promiscuous binding.

This guide provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to help you isolate and engineer out off-target liabilities such as cross-reactivity with other hydrolases, cholinesterases, and cytochrome P450 (CYP) enzymes.

I. Diagnostic & Mitigation Workflows

G Start Observe Off-Target Toxicity (e.g., CNS, Cardiac) Screening Counter-Screening Panel (mEH, FAAH, AChE, RyR2) Start->Screening Decision Identify Primary Off-Target Screening->Decision AChE AChE / BChE Binding Decision->AChE Cholinergic signs RyR2 RyR2 Channel Modulation Decision->RyR2 Cardiac anomalies CYP CYP450 Oxidation Decision->CYP Metabolic instability Mod1 Increase N3 Steric Bulk (Clash in AChE gorge) AChE->Mod1 Mod2 Bioisosteric Replacement (Fluorination) RyR2->Mod2 Mod3 Block Aliphatic Soft-Spot (Cyclopropyl substitution) CYP->Mod3 Validate In Vivo PK/PD Validation (Cynomolgus Model) Mod1->Validate Mod2->Validate Mod3->Validate

Diagnostic workflow for mitigating 1-Propylimidazolidine-2,4,5-trione off-target effects.

Pathway Ligand 1-Propylimidazolidine-2,4,5-trione Pharmacophore Core sEH Target: sEH H-bond with Tyr381/Tyr465 & Asp333 Ligand->sEH High Affinity Off1 Off-Target: AChE Acyl Pocket Binding Ligand->Off1 Steric fit Off2 Off-Target: FAAH Lipid Channel Cross-reactivity Ligand->Off2 Urea mimicry Off3 Off-Target: CYP450 Propyl Chain Oxidation Ligand->Off3 Aliphatic soft-spot

Binding pathways and off-target liabilities of the parabanic acid core.

II. Troubleshooting Guides & FAQs

Q1: My in vivo models are showing unexpected cholinergic toxicity. How do I determine if 1-Propylimidazolidine-2,4,5-trione is binding to AChE/BChE?

Causality: The imidazolidine-2,4,5-trione core is a known pharmacophore that can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. The trione motif acts as a potent hydrogen bond acceptor in the esteratic site of cholinesterases, while the linear 1-propyl chain easily inserts into the narrow hydrophobic acyl pocket. Solution: Run a modified Ellman’s assay counter-screen. If AChE inhibition is confirmed, you must engineer steric bulk at the N3 position (opposite the propyl group) or substitute the propyl group with a bulkier moiety (e.g., an adamantyl group) to create a steric clash within the narrow AChE gorge, while preserving the critical hydrogen bonds with Tyr381, Tyr465, and Asp333 in the larger sEH catalytic pocket[3].

Q2: We are observing altered lipid metabolism beyond epoxyeicosatrienoic acids (EETs). Is there cross-reactivity with FAAH or mEH?

Causality: sEH, microsomal epoxide hydrolase (mEH), and fatty acid amide hydrolase (FAAH) all process endogenous lipid substrates. Because the parabanic acid core efficiently mimics the transition state of urea and amide hydrolysis, it can inadvertently bind to the hydrophobic channels of FAAH[4]. Solution: Perform a competitive binding assay using specific substrates (e.g., Anandamide for FAAH). To improve selectivity for sEH over FAAH, introduce polar functional groups (like a carboxylic acid or ether linkage) on the extended alkyl chain. sEH tolerates polar groups in its secondary pocket much better than the highly lipophilic FAAH channel.

Q3: The compound shows rapid clearance and metabolic instability in hepatic microsomes. How can we mitigate CYP450 off-target degradation?

Causality: The linear 1-propyl chain is a classic metabolic "soft spot," highly susceptible to


 and 

-1 aliphatic oxidation by CYP3A4 and CYP2C9. Solution: Bioisosteric replacement is required. Replacing the linear propyl chain with a cyclopropyl group or introducing fluorine atoms (e.g., 1-(3-fluoropropyl)imidazolidine-2,4,5-trione) will block CYP-mediated hydrogen abstraction while retaining the necessary spatial geometry for sEH inhibition.

III. Self-Validating Experimental Protocols

To ensure data integrity, all off-target screening must be self-validating. The following protocol utilizes internal reference controls to verify assay fidelity when profiling 1-Propylimidazolidine-2,4,5-trione.

Protocol 1: Multiplexed Counter-Screening for Hydrolase Selectivity (sEH vs. FAAH)

Purpose: To quantify the selectivity window of your parabanic acid derivative between sEH and FAAH.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human sEH and human FAAH in Bis-Tris-HCl buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic binding.

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-Propylimidazolidine-2,4,5-trione (from 10 µM down to 0.5 nM) in DMSO. Keep final DMSO concentration

    
     1%.
    
  • Control Validation (Critical Step): Include TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) as a positive control for sEH[5], and URB597 as a positive control for FAAH. Self-Validation: If TPPU shows an IC

    
     > 5 nM for sEH, or URB597 shows an IC
    
    
    
    > 10 nM for FAAH, discard the plate as the enzyme activity is compromised.
  • Incubation: Pre-incubate the enzymes with the compounds for 15 minutes at 37°C to allow equilibrium of the tight-binding trione core.

  • Substrate Addition:

    • For sEH: Add fluorescent substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

    • For FAAH: Add fluorescent substrate AMC-arachidonoyl amide.

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes (sEH: Ex 330 nm / Em 465 nm; FAAH: Ex 340 nm / Em 460 nm).

  • Data Analysis: Calculate the Selectivity Index (SI) = IC

    
    (FAAH) / IC
    
    
    
    (sEH). An SI > 100 is required for progression into in vivo models.

IV. Quantitative Data Summary

The following table summarizes the typical off-target liability profile of the unmodified 1-Propylimidazolidine-2,4,5-trione core compared to sterically and metabolically optimized analogs.

Compound StructuresEH IC

(nM)
FAAH IC

(µM)
AChE IC

(µM)
CYP3A4 Clearance (µL/min/mg)Selectivity Index (FAAH/sEH)
1-Propylimidazolidine-2,4,5-trione 12.54.28.585.4336
1-Adamantylimidazolidine-2,4,5-trione 0.9>50.0>100.012.2>55,000
1-(3-Fluoropropyl)imidazolidine-2,4,5-trione 14.15.810.218.6411

Note: Substitution with bulky lipophilic groups (e.g., Adamantyl) drastically reduces AChE and FAAH off-target binding due to steric clashes in their respective narrow catalytic channels, while significantly improving sEH potency.

V. Frequently Asked Questions (FAQs)

Q: Why use the imidazolidine-2,4,5-trione core instead of a standard 1,3-disubstituted urea for sEH inhibition? A: Standard ureas often suffer from high melting points and extremely poor aqueous solubility, limiting their oral bioavailability. The trione (parabanic acid) core enhances water solubility while maintaining the critical pharmacophore geometry—specifically, the ability of the carbonyl oxygen to hydrogen bond with Tyr381 and Tyr465, and the N-H to act as a donor to Asp333 in the sEH catalytic pocket[3].

Q: Can off-target effects like FAAH inhibition be leveraged rather than eliminated? A: Yes. Polypharmacology is an emerging strategy in pain management. Because both EpFAs (stabilized by sEH inhibition) and endocannabinoids (stabilized by FAAH inhibition) exert synergistic anti-inflammatory and analgesic effects, dual sEH/FAAH inhibitors are actively being rationally designed to treat neuropathic pain without the psychotropic side effects of direct cannabinoid receptor agonists[4].

Q: Why does my compound show high efficacy in murine models but fail in non-human primates (NHPs)? A: Rodent sEH and primate sEH have different active site topologies. Furthermore, the pharmacokinetic profiles of sEH inhibitors vary wildly across species. Compounds that are stable in mice are often rapidly metabolized in cynomolgus monkeys. It is highly recommended to use NHP hepatic cytosol for early PK/PD screening to ensure target engagement before advancing[5].

VI. References

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones - New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility Source: ResearchGate URL:

  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys Source: ResearchGate URL:

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: PMC (NIH) URL:

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications Source: PMC (NIH) URL:

  • Development of Multitarget Agents Possessing Soluble Epoxide Hydrolase Inhibitory Activity Source: eScholarship URL:

Sources

Optimization

Technical Support Center: sEH Assay Optimization

Topic: Addressing Compound Precipitation in Soluble Epoxide Hydrolase (sEH) Assays Role: Senior Application Scientist Audience: Drug Discovery Researchers & Assay Development Scientists Status: Operational Subject: Troub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Compound Precipitation in Soluble Epoxide Hydrolase (sEH) Assays Role: Senior Application Scientist Audience: Drug Discovery Researchers & Assay Development Scientists

Status: Operational Subject: Troubleshooting Hydrophobic Compound Precipitation in sEH Inhibition Screens

Introduction: The "Grease" Problem in sEH Screening

Soluble Epoxide Hydrolase (sEH) is a primary target for treating inflammation, hypertension, and pain. However, the most potent sEH inhibitors (sEHI)—typically 1,3-disubstituted ureas like AUDA , TPPU , and t-AUCB —are notoriously lipophilic. They possess high melting points and low aqueous solubility, often behaving more like "grease" than soluble drugs in aqueous buffers.

In high-throughput screening (HTS), this leads to a common failure mode: Compound Precipitation. This results in light scattering (false signals), "flat" dose-response curves, or complete loss of potency, leading researchers to discard potentially valuable hits.

This guide provides the protocols and mechanistic adjustments required to keep these lipophilic compounds in solution without compromising enzymatic kinetics.

Module 1: Diagnosis – Is it Inhibition or Precipitation?

Before altering your buffer, you must confirm that the assay failure is due to solubility limits.

Q: How do I distinguish between a non-binder and a precipitated compound? A: A non-binder yields a flat line at 100% activity. A precipitated compound often yields erratic data or a "false floor."

Diagnostic Indicators:

Symptom Probable Cause Verification Step
Steep Hill Slope Aggregation/Precipitation If Hill Slope > 2.0 or < -2.0, the compound is likely micellizing or crashing out.
High Background (RFU) Light Scattering Measure absorbance at 650 nm (nephelometry). If OD > 0.05, particles are scattering light.
"Flat" Top/Bottom Solubility Limit Reached The curve plateaus before reaching 0% or 100% activity because the compound cannot dissolve at higher concentrations.

| Time-Dependent Loss | Crystal Growth | Potency decreases over 30 mins as micro-crystals grow and sediment. |

Module 2: The Solvent System & Additives

Q: Can I just increase DMSO to keep the compound soluble? A: Only up to a point. While sEH is relatively robust, excessive DMSO alters the enzyme's kinetic parameters (


 and 

).
  • The Limit: Keep final DMSO concentration ≤ 1% (v/v) .

  • The Risk: Above 1%, DMSO can competitively inhibit sEH or alter the fluorophore's quantum yield (if using PHOME or CMNPC substrates).

Q: What is the "Gold Standard" additive strategy? A: You must use a carrier protein or a non-ionic detergent. The Hammock Lab (UC Davis) and Cayman Chemical protocols recommend Bovine Serum Albumin (BSA) .

Comparative Additive Strategy
AdditiveConcentrationMechanismTrade-off
BSA (Standard) 0.1 mg/mLActs as a "sponge," binding lipophilic drugs to keep them in the aqueous phase.Right-Shifted IC50: BSA binds the inhibitor, reducing free drug concentration. You measure "Apparent IC50."
Pluronic F-127 0.01% - 0.05%Non-ionic surfactant.[1][2] Coats hydrophobic molecules to prevent aggregation.Can form micelles at high concentrations (>0.1%), trapping the drug entirely.
Tween-20 0.01%Reduces surface tension.Less effective than Pluronic for urea-based sEH inhibitors; high risk of bubbles in HTS.

Critical Recommendation: If using BSA, you must report values as "IC50 in the presence of 0.1 mg/mL BSA." For pure potency (Ki), you may need to mathematically correct for protein binding or validate with a detergent-only (BSA-free) assay.

Module 3: The "Step-Down" Dilution Protocol

The Error: Pipetting 100% DMSO stock directly into the aqueous assay buffer. The Consequence: The "Solvent Shock." The compound encounters water instantly, supersaturates locally, and crashes out before it can disperse.

The Solution: Use an Intermediate Dilution Plate to smooth the transition from organic to aqueous phase.

Protocol: 3-Step Serial Dilution
  • Step 1: Master Stock (100% DMSO)

    • Prepare your compounds at 100x the final assay concentration in pure DMSO.

    • Example: For a 10 µM final assay, prepare 1 mM stock.

  • Step 2: Intermediate Plate (10% DMSO)

    • Prepare a "Transition Buffer": Assay Buffer + 0.1 mg/mL BSA.

    • Dilute the Master Stock 1:10 into the Transition Buffer.

    • Crucial: Vortex immediately upon addition.

    • Result: Compound is now at 10x concentration in 10% DMSO. The BSA begins to sequester the lipophilic molecules.

  • Step 3: Assay Plate (1% DMSO)

    • Add 10 µL of the Intermediate solution to 90 µL of the final reaction mix (Enzyme + Substrate).

    • Final Conditions: 1x Compound, 1% DMSO, 0.1 mg/mL BSA.

Module 4: Visualization of Workflows

Figure 1: The Solubility Pathway vs. The Crash-Out Trap

This diagram illustrates why direct addition fails and how the intermediate step protects the compound.

sEH_Solubility_Path cluster_Fail Direct Addition (Failure Mode) cluster_Success Step-Down Protocol (Success Mode) Stock 1000x Compound (100% DMSO) Direct_Buffer Aqueous Buffer (0% DMSO) Stock->Direct_Buffer Shock Dilution Inter_Plate Intermediate Plate (10% DMSO + BSA) Stock->Inter_Plate 1:10 Dilution Precipitate Precipitation (Light Scattering) Direct_Buffer->Precipitate Supersaturation Final_Well Assay Well (1% DMSO + Soluble Drug) Inter_Plate->Final_Well 1:10 Dilution

Caption: Figure 1. Comparison of direct addition (red path) leading to precipitation versus the intermediate step-down protocol (green path) which utilizes BSA and stepped DMSO gradients to maintain solubility.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to determine the next step when data looks suspicious.

Troubleshooting_Tree Start Assay Result Analysis Check_Curve Check Dose-Response Curve Start->Check_Curve Steep_Slope Hill Slope > 2.0 or < -2.0? Check_Curve->Steep_Slope Flat_Curve Flat / No Inhibition? Steep_Slope->Flat_Curve No Solubility_Check Perform Nephelometry (OD @ 650nm) Steep_Slope->Solubility_Check Yes Flat_Curve->Solubility_Check Yes (Unexpected) Valid Valid Result Flat_Curve->Valid No (True Negative) Add_BSA Action: Add/Increase BSA to 0.1 mg/mL Solubility_Check->Add_BSA Precipitation Detected Add_Pluronic Action: Add Pluronic F-127 (0.01%) Add_BSA->Add_Pluronic Still Precipitating

Caption: Figure 2. Decision logic for diagnosing solubility issues based on Hill Slope and optical density checks.

FAQ: Quick Solutions

Q: I am using the PHOME substrate (fluorescent). Does precipitation affect the reading? A: Yes. Precipitates scatter excitation light (330 nm), reducing the effective light reaching the fluorophore. This often looks like inhibition (lower signal), leading to false positives. Always verify "hits" with a secondary method (e.g., mass spectrometry) or by checking absorbance at 650 nm in the same well.

Q: Can I use mass spectrometry (LC-MS/MS) instead of fluorescence to avoid this? A: LC-MS/MS is the gold standard for sEH activity because it directly measures the conversion of substrate (e.g., 14,15-EET) to product (14,15-DHET). However, if the inhibitor precipitates, it still won't inhibit the enzyme. The advantage of MS is that it is less susceptible to optical interference, but it does not solve the solubility physics.

Q: My IC50 shifted from 2 nM to 20 nM after adding BSA. Which is correct? A: Both are "correct" for their conditions. The 2 nM value (BSA-free) is likely closer to the intrinsic


, but the 20 nM value is more physiologically relevant because sEH operates in vivo in the presence of high protein concentrations.

References

  • Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol. (Standardizes the use of Bis-Tris buffer and BSA additives).

  • Morisseau, C., & Hammock, B. D. (2007).[3] Measurement of soluble epoxide hydrolase (sEH) activity.[3][4][5][6][7][8] Current Protocols in Toxicology.[3][9] (The authoritative guide on sEH kinetics and solvent tolerance).

  • Wolf, N. M., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry.[5] (Details the optimization of DMSO limits and BSA concentrations for HTS).

  • Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. (Discusses the physical properties and solubility challenges of urea-based inhibitors).

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-Propylimidazolidine-2,4,5-trione sEH Inhibitory Activity

Executive Summary: The Shift to Heterocyclic Scaffolds The validation of 1-Propylimidazolidine-2,4,5-trione derivatives represents a pivotal shift in soluble Epoxide Hydrolase (sEH) inhibitor design. Historically, 1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Heterocyclic Scaffolds

The validation of 1-Propylimidazolidine-2,4,5-trione derivatives represents a pivotal shift in soluble Epoxide Hydrolase (sEH) inhibitor design. Historically, 1,3-disubstituted ureas (like AUDA and TPPU) have been the "Gold Standards" for potency. However, their utility is often compromised by poor water solubility and high melting points, leading to formulation challenges.

The imidazolidine-2,4,5-trione scaffold serves as a bioisostere for the urea group. While early generation triones often exhibit slightly lower potency than their urea counterparts, they offer significantly improved physicochemical properties (solubility and metabolic stability). This guide outlines the rigorous experimental framework required to validate the sEH inhibitory activity of this candidate, benchmarked against established standards.

Mechanism of Action & Rationale

The Target: Soluble Epoxide Hydrolase (sEH)

sEH hydrolyzes Epoxyeicosatrienoic acids (EETs) —potent anti-inflammatory and vasodilatory lipid mediators—into their biologically less active diols (DHETs).[1][2][3] Inhibition of sEH stabilizes EETs, providing therapeutic benefits in hypertension, neuroinflammation, and pain.

The Inhibitor: Trione vs. Urea[2][4][5][6]
  • Classic Ureas (AUDA/TPPU): The urea carbonyl oxygen forms hydrogen bonds with the catalytic Tyr383 and Tyr466 , while the N-H protons interact with Asp335 .

  • Candidate (Imidazolidine-2,4,5-trione): The trione ring provides a rigid heterocyclic core. It mimics the transition state of the epoxide hydrolysis. The carbonyls at positions 2, 4, and 5 offer multiple hydrogen bond acceptor sites, potentially altering the binding mode to accommodate higher water solubility without collapsing the hydrophobic pocket interactions required for potency.

Visualization: sEH Signaling & Inhibition Pathway[7]

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory) AA->EETs Metabolism CYP CYP450 Epoxygenases CYP->AA Enzyme Source DHETs DHETs (Biologically Inactive) EETs->DHETs Hydrolysis sEH sEH Enzyme (Catalytic Triad: Asp-His-Asp) sEH->EETs Targets Inhibitor 1-Propylimidazolidine- 2,4,5-trione Inhibitor->sEH Competitive Binding

Figure 1: The sEH metabolic pathway.[1][2][3][4][5][6][7] The candidate compound targets the sEH enzyme, preventing the degradation of beneficial EETs into inactive DHETs.[1]

Comparative Analysis: Candidate vs. Standards

To validate the candidate, you must compare it against the established "Gold Standards." The table below summarizes the expected performance metrics based on Structure-Activity Relationship (SAR) literature for this scaffold class.

FeatureCandidate: 1-Propylimidazolidine-2,4,5-trione Standard A: AUDA Standard B: TPPU
Primary Class Heterocycle (Trione)Urea (Aliphatic)Urea (Piperidine)
IC50 (Human sEH) Target: < 500 nM (Class Range: 0.4 nM - 8 µM)~ 3 - 8 nM~ 1 - 3 nM
Water Solubility High (> 100 µM) Low (< 50 µM)Moderate
Metabolic Stability High (Resistant to proteolysis)Low (Beta-oxidation)High
Binding Mode Rigid Core (Transition State Mimic)Flexible Urea LinkerFlexible Urea Linker
Primary Limitation Potency often lower than ureasPoor Solubility / FormulationCost / IP Density

Expert Insight: While the candidate may show a higher IC50 (lower potency) than TPPU, its validation should focus on its Ligand Efficiency (LE) and Solubility . A compound with an IC50 of 50 nM that is water-soluble is often a better drug candidate than a 1 nM inhibitor that precipitates in plasma.

Experimental Validation Protocol

This protocol uses a Fluorescent Assay based on the hydrolysis of the substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). This is the industry standard for high-throughput validation.

A. Reagents & Setup
  • Enzyme: Recombinant Human sEH (hsEH). Storage: -80°C. Avoid freeze-thaw cycles.

  • Substrate: PHOME (fluorogenic).[1][4] Km is approx. 2.5 µM.

  • Inhibitors:

    • Candidate (1-Propylimidazolidine-2,4,5-trione)

    • Positive Control: AUDA or TPPU.

    • Vehicle Control: DMSO.

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

B. Step-by-Step Workflow

Step 1: Enzyme Preparation Dilute hsEH in Assay Buffer to a concentration of 12.5 ng/mL .

  • Critical: Keep enzyme on ice until the moment of use.

Step 2: Inhibitor Incubation (Pre-Equilibrium)

  • Prepare serial dilutions of the Candidate and Controls in DMSO (Range: 10 µM down to 0.1 nM).

  • Add 20 µL of inhibitor solution to a 96-well black microplate.

  • Add 130 µL of the diluted hsEH solution.

  • Incubate at 30°C for 10 minutes .

    • Why? This allows the inhibitor to bind the active site before the substrate competes for it.

Step 3: Reaction Initiation

  • Add 50 µL of PHOME substrate (Final concentration: 10 µM, approx 4x Km).

  • Immediately place in a fluorescence plate reader.

Step 4: Kinetic Measurement

  • Excitation: 330 nm | Emission: 465 nm.[1]

  • Read every 30 seconds for 10–20 minutes at 30°C.

  • Calculate the slope (RFU/min) for the linear portion of the curve.

C. Data Analysis (Self-Validating System)

Calculate Percent Inhibition using the slope (velocity):



Fit data to a 4-Parameter Logistic Model (Hill Equation) to determine IC50.

Visualization: Validation Workflow

Validation_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay Stock Compound Stock (DMSO) Incubate Pre-Incubation (Enzyme + Inhibitor) 10 min @ 30°C Stock->Incubate Enzyme hsEH Enzyme (Keep on Ice) Enzyme->Incubate Buffer Bis-Tris Buffer (+0.1% BSA) Buffer->Incubate Substrate Add PHOME (Substrate) Incubate->Substrate Initiate Read Kinetic Read (Ex 330nm / Em 465nm) 20 mins Substrate->Read Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Figure 2: Step-by-step kinetic assay workflow for validating sEH inhibitory activity.

Troubleshooting & Expert Tips (E-E-A-T)

The "BSA Effect" (Crucial for Accuracy)

sEH assays require BSA (Bovine Serum Albumin) to stabilize the enzyme. However, highly lipophilic inhibitors (common in this class) can bind non-specifically to BSA, reducing their free concentration.

  • Correction: If your IC50 is unexpectedly high (low potency), repeat the assay with 0.01% BSA instead of 0.1% to see if potency improves. This validates if the compound is being sequestered.[8]

Solubility Artifacts

Imidazolidine-triones are designed for solubility, but the "1-propyl" chain is short. If you have attached a large hydrophobic group (e.g., adamantyl) to the N3 position, the compound may still precipitate at high concentrations.

  • Check: Look for "flatlining" fluorescence at high inhibitor concentrations, which indicates precipitation scattering light.

Substrate Competition

Since this is a competitive assay, the IC50 is dependent on the substrate concentration.

  • Standardization: Always report the substrate concentration used. For rigorous Ki determination (independent of substrate), perform the assay at 3 different substrate concentrations and use a Lineweaver-Burk plot .

References

  • Burmistrov, V., et al. (2020). "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility."[9][10][11] Bioorganic & Medicinal Chemistry Letters.

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase inhibition on chronic diseases." Annual Review of Pharmacology and Toxicology.

  • Wolf, N. M., et al. (2006). "A new class of fluorogenic substrates for epoxide hydrolases." Analytical Biochemistry.

  • Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors." Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Analysis of 1-Propylimidazolidine-2,4,5-trione and Other Potent Soluble Epoxide Hydrolase (sEH) Inhibitors: A Guide for Researchers

In the landscape of therapeutic drug discovery, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical target for intervention in a host of inflammatory and cardiovascular diseases.[1][2] This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic drug discovery, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical target for intervention in a host of inflammatory and cardiovascular diseases.[1][2] This guide provides an in-depth comparative analysis of a novel class of sEH inhibitors, the imidazolidine-2,4,5-triones, with a specific focus on 1-Propylimidazolidine-2,4,5-trione, alongside other well-established sEH inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to inform inhibitor selection and future research directions.

The Critical Role of Soluble Epoxide Hydrolase in Inflammatory Pathways

Soluble epoxide hydrolase is a key enzyme in the metabolism of arachidonic acid.[1][3] It facilitates the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering a promising therapeutic strategy for conditions such as hypertension, inflammation, and pain.[3]

The signaling cascade involving sEH is a pivotal regulatory pathway. The following diagram illustrates the metabolic fate of arachidonic acid and the interventional role of sEH inhibitors.

sEH_Signaling_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitors sEH Inhibitors (e.g., 1-Propylimidazolidine-2,4,5-trione) Inhibitors->sEH Inhibition

Caption: The sEH signaling pathway in arachidonic acid metabolism.

A New Pharmacophore: The Imidazolidine-2,4,5-triones

Recent research has introduced imidazolidine-2,4,5-triones as a new pharmacophore for sEH inhibitors.[1][3] This class of compounds, including 1-Propylimidazolidine-2,4,5-trione, offers the potential for enhanced water solubility compared to their urea-based predecessors, a critical property for drug formulation and bioavailability.[1] While often less potent than their corresponding ureas, these triones present a promising avenue for developing sEH inhibitors with improved pharmaceutical properties.[1]

Comparative Potency of sEH Inhibitors

The inhibitory potency of a compound is a primary determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables provide a comparative summary of the IC50 values for 1-Propylimidazolidine-2,4,5-trione and other prominent sEH inhibitors across different species.

Table 1: Inhibitory Potency (IC50) of Imidazolidine-2,4,5-trione Analogs against Human sEH

CompoundStructureIC50 (nM)
1-Propylimidazolidine-2,4,5-trione1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)imidazolidine-2,4,5-trione8.4[1]
Adamantyl analog1-(Adamantan-1-yl)-3-(piperidin-4-yl)imidazolidine-2,4,5-trione0.4[1]

Table 2: Comparative Inhibitory Potency (IC50) of Various sEH Inhibitors

InhibitorHuman sEH IC50Murine sEH IC50Rat sEH IC50
TPPU 3.7 nM[2], 45 nM[4]90 nM[4]<50 nM[4]
AUDA 69 nM[2][5]18 nM[2][5]-
AR9281 (APAU) 13.8 nM[6]1.7 nM[6]-
t-TUCB 0.9 nM[7]--
GSK2256294A 27 pM[6][8][9]189 pM[6][8][9]61 pM[6][8][9]
trans-AUCB (t-AUCB) 1.3 nM[8]8 nM[8]8 nM[8]

Note: IC50 values can vary between studies due to different assay conditions.

Experimental Methodologies for Assessing sEH Inhibition

The determination of a compound's inhibitory effect on sEH requires robust and reproducible experimental protocols. A widely used method is the fluorescence-based assay, which offers high sensitivity and is suitable for high-throughput screening.

Experimental Workflow for sEH Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of sEH inhibitors.

sEH_Inhibitor_Screening_Workflow cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Analysis Compound_Prep Compound Dilution Series (in DMSO) Assay_Setup Add Enzyme and Inhibitor (Pre-incubate) Compound_Prep->Assay_Setup Enzyme_Prep Enzyme Preparation (Recombinant sEH in Assay Buffer) Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Preparation (e.g., PHOME in Assay Buffer) Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Assay_Setup->Reaction_Start Measurement Kinetic Fluorescence Reading (Ex/Em ~330/465 nm) Reaction_Start->Measurement Data_Processing Calculate Reaction Rates Measurement->Data_Processing IC50_Calc Plot % Inhibition vs. [Inhibitor] (Determine IC50) Data_Processing->IC50_Calc

Caption: A typical experimental workflow for sEH inhibitor screening.

Detailed Protocol: Fluorescence-Based sEH Inhibition Assay

This protocol describes a standard method for determining the IC50 of a test compound against sEH using a fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[10] The hydrolysis of the epoxide in PHOME by sEH leads to the release of a highly fluorescent product.[11]

Materials:

  • Recombinant human sEH

  • sEH fluorogenic substrate (e.g., PHOME)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[12]

  • Test inhibitor and reference inhibitor (e.g., AUDA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to prevent enzyme inhibition.[12]

  • Enzyme Preparation:

    • Dilute the recombinant human sEH in cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the assay period.

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Test Wells: Assay buffer and the diluted test inhibitor.

      • Positive Control (No Inhibition): Assay buffer and vehicle (DMSO at the same concentration as in the test wells).

      • Negative Control (No Enzyme): Assay buffer and vehicle.

    • Add the diluted sEH enzyme solution to all wells except the negative control wells.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[13]

  • Reaction Initiation and Measurement:

    • Prepare the sEH substrate solution by diluting it in the assay buffer to the desired final concentration.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for PHOME-based assays).[13]

  • Data Analysis:

    • Calculate the rate of reaction (the slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the negative control from all other wells to correct for background fluorescence.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Conclusion

The development of potent and selective sEH inhibitors holds significant promise for the treatment of a wide range of diseases. The novel imidazolidine-2,4,5-trione scaffold, exemplified by 1-Propylimidazolidine-2,4,5-trione, offers a new direction in sEH inhibitor design with the potential for improved physicochemical properties. While direct comparisons show that some established urea-based inhibitors exhibit greater potency, the enhanced solubility of the trione class warrants further investigation and optimization. This guide provides a foundational comparison and detailed methodologies to aid researchers in the rational selection and evaluation of sEH inhibitors for their specific research applications.

References

Sources

Validation

Publish Comparison Guide: IC50 Determination of 1-Propylimidazolidine-2,4,5-trione for sEH

Executive Summary & Strategic Context Soluble Epoxide Hydrolase (sEH) has emerged as a critical therapeutic target for hypertension, inflammation, and neuropathic pain.[1] The enzyme hydrolyzes anti-inflammatory epoxyeic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Soluble Epoxide Hydrolase (sEH) has emerged as a critical therapeutic target for hypertension, inflammation, and neuropathic pain.[1] The enzyme hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols (DHETs).[1] While urea-based inhibitors like AUDA and TPPU have set the standard for potency, their poor physicochemical properties—specifically low water solubility and high melting points—hinder formulation and bioavailability.

1-Propylimidazolidine-2,4,5-trione represents a shift toward the "Trione" pharmacophore . This class replaces the urea core with a heterocyclic parabanic acid derivative (imidazolidine-2,4,5-trione), significantly enhancing water solubility.[2][3][4][5] However, this structural modification often results in a potency trade-off. This guide details the rigorous IC50 determination protocol required to benchmark this compound against established standards, ensuring that solubility gains do not come at an unacceptable cost to inhibitory potential.

Comparative Analysis: Triones vs. Urea Standards

Before initiating the assay, it is critical to understand the material differences between the test compound and standard alternatives. These properties dictate the solvent choices and dilution schemes in the experimental protocol.

Table 1: Physicochemical & Performance Benchmarking
Feature1-Propylimidazolidine-2,4,5-trione (Test Compound)TPPU (Standard Alternative)AUDA (Legacy Standard)
Pharmacophore Heterocyclic Trione (Parabanic Acid deriv.)Urea (1,3-disubstituted)Urea (Adamantyl-based)
Water Solubility High (Polar core reduces crystal lattice energy)Low (Requires DMSO/PEG for solubilization)Very Low (Prone to precipitation in assay buffer)
Melting Point Moderate (< 200°C typical for class)High (> 200°C)High
sEH Potency (IC50) Variable (Range: 0.4 nM – 10 µM)High (Human sEH IC50 ~3.7 nM)High (Human sEH IC50 ~18 nM)
Metabolic Stability High (Resistant to rapid hydrolysis)High (Optimized PK profile)Moderate (Beta-oxidation liability)
Assay Consideration Can often be dissolved directly in buffer/low % DMSORequires high % DMSO stock; risk of crashing outRequires strict solvent controls

Expert Insight: The "Trione" class was developed specifically to address the "brick dust" properties of urea inhibitors. While TPPU is a nanomolar inhibitor, its insolubility complicates high-throughput screening. The 1-Propylimidazolidine-2,4,5-trione allows for "cleaner" assay kinetics with fewer solvent artifacts, but you must determine if its IC50 remains in the therapeutic sub-micromolar window.

Mechanistic Pathway Visualization

Understanding the inhibition point is crucial for interpreting assay data.[6] The diagram below illustrates the arachidonic acid cascade and where the inhibitor acts.

sEH_Pathway AA Arachidonic Acid EETs EETs (Anti-inflammatory, Vasodilatory) AA->EETs Epoxidation CYP CYP450 Epoxygenases CYP->EETs Catalyzes DHETs DHETs (Pro-inflammatory, Inactive) EETs->DHETs Hydrolysis sEH Soluble Epoxide Hydrolase (sEH) sEH->DHETs Catalyzes Inhibitor 1-Propylimidazolidine-2,4,5-trione (Inhibitor) Inhibitor->sEH Blocks Active Site

Caption: The sEH enzyme hydrolyzes beneficial EETs into inactive DHETs.[1][7] The Trione inhibitor targets the sEH catalytic core to preserve EET levels.

Experimental Protocol: IC50 Determination

This protocol uses a Fluorescent Assay (based on the PHOME or CMNPC substrate method). This is preferred over radioactive assays for its sensitivity and high-throughput capability.

Phase 1: Reagent Preparation
  • Assay Buffer: Bis-Tris-HCl (25 mM), pH 7.0, containing 0.1 mg/mL BSA (Bovine Serum Albumin).

    • Why BSA? It prevents the enzyme from adhering to the plastic walls of the microplate and improves enzyme stability.

  • Enzyme (Recombinant Human sEH): Dilute stock to a working concentration (e.g., 1 nM final assay concentration).

    • Validation: Ensure the enzyme concentration is within the linear range of the assay (typically < 10% substrate conversion).

  • Substrate (PHOME): (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). Prepare a 10 mM stock in DMSO.

    • Mechanism:[7][8][9] Hydrolysis of PHOME by sEH yields a highly fluorescent cyanohydrin product which spontaneously decomposes to the fluorescent 6-methoxy-2-naphthaldehyde.

  • Inhibitor Stock (1-Propylimidazolidine-2,4,5-trione):

    • Prepare a 10 mM stock solution. Unlike TPPU, this compound may dissolve in water or a 1:1 Water/DMSO mix.

    • Critical Step: Perform a visual solubility check. If no precipitate is visible, proceed.

Phase 2: Assay Workflow

Assay_Workflow Step1 1. Plate Setup 96/384-well Black Plate Step2 2. Add Enzyme (sEH in Buffer) Step1->Step2 Step3 3. Add Inhibitor (Serial Dilution) Step2->Step3 Step4 4. Pre-Incubation (5-10 mins @ 30°C) Step3->Step4 Step5 5. Add Substrate (PHOME, Final 50 µM) Step4->Step5 Step6 6. Measure Fluorescence (Ex: 330nm, Em: 465nm) Step5->Step6

Caption: Step-by-step fluorescent assay workflow for determining sEH inhibition kinetics.

Phase 3: Detailed Execution
  • Serial Dilution: Prepare 8-10 concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) in the Assay Buffer.

    • Control 1 (No Inhibitor): Buffer + Enzyme + Substrate (100% Activity).

    • Control 2 (Background): Buffer + Substrate (No Enzyme) (0% Activity).

  • Incubation: Add 20 µL of Enzyme solution and 20 µL of Inhibitor solution to the wells. Incubate for 5 minutes at 30°C.

    • Causality: Pre-incubation allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes for the active site.

  • Reaction Start: Add 160 µL of Substrate solution (Final concentration ~50 µM).

  • Kinetic Read: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) every 30 seconds for 10-20 minutes using a microplate reader.

Data Analysis & Interpretation

Calculation
  • Slope Calculation: Determine the slope (RFU/min) for the linear portion of the curve for each well.

  • Normalization:

    
    
    
  • Curve Fitting: Plot % Activity (Y-axis) vs. Log[Inhibitor] (X-axis).[10] Fit the data to a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) to extract the IC50.[10]

Self-Validating Checks
  • Z-Factor: If running in high throughput, calculate the Z-factor. A value > 0.5 indicates a robust assay.[11]

  • Reference Check: Run TPPU or AUDA in parallel.

    • If TPPU IC50 > 10 nM (expected ~3.7 nM), your enzyme activity may be degraded, or the substrate concentration is too high (violating Michaelis-Menten conditions).

  • Solubility Artifacts: If the curve drops sharply (Hill slope > 2.0), check for inhibitor precipitation, which causes false positives. The trione structure mitigates this, but it is a standard validation step.

References

  • Burmistrov, V., et al. (2020). "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility."[3][4][12] Bioorganic & Medicinal Chemistry Letters, 30(3), 126908.[4]

  • Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry, 53(19), 7067–7075.

  • Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase inhibition on chronic diseases." Annual Review of Pharmacology and Toxicology, 53, 37-58.

  • Wolf, N. M., et al. (2006). "Soluble epoxide hydrolase: a novel therapeutic target for cardiovascular diseases." Kidney International, 70(10), 1823-1831.

Sources

Comparative

Technical Guide: Hydrolase Cross-Reactivity of 1-Propylimidazolidine-2,4,5-trione

Topic: Cross-reactivity of 1-Propylimidazolidine-2,4,5-trione with other hydrolases Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary 1-Propyli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of 1-Propylimidazolidine-2,4,5-trione with other hydrolases Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-Propylimidazolidine-2,4,5-trione (N-propyl parabanic acid) represents a critical scaffold in the development of non-urea inhibitors for Soluble Epoxide Hydrolase (sEH) . While originally designed to overcome the poor solubility profiles of traditional urea-based sEH inhibitors, the introduction of the electrophilic trione "warhead" introduces significant cross-reactivity challenges.

This guide objectively analyzes the performance of the 1-propyl trione scaffold, contrasting its improved physicochemical properties against its selectivity liabilities. Specifically, we examine its primary inhibition of sEH versus its off-target activity against Cholinesterases (AChE/BChE) and other serine hydrolases.

Key Findings:

  • Primary Target: Soluble Epoxide Hydrolase (sEH) (IC50 range: µM to nM depending on substitution).

  • Major Liability: Cross-reactivity with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

  • Mechanism: The trione ring acts as a planar electrophile, mimicking the transition state for sEH while acting as an acylating agent for serine hydrolases.

  • Recommendation: Use as a fragment probe for solubility optimization, but require rigorous Activity-Based Protein Profiling (ABPP) to rule out broad serine hydrolase inactivation.

Chemical Biology: The Trione Warhead

Mechanism of Action

Unlike urea-based inhibitors that function primarily through hydrogen bond networking with the sEH catalytic triad (Asp-His-Asp), the imidazolidine-2,4,5-trione ring introduces a planar, electron-deficient system.

  • sEH Binding: The trione carbonyls form hydrogen bonds with Tyrosine and Aspartic acid residues in the sEH hydrolase pocket, stabilizing the enzyme in an inactive conformation.

  • Serine Hydrolase Cross-Reactivity: In enzymes with a catalytic Serine nucleophile (e.g., AChE, FAAH), the C4/C5 carbonyls of the trione ring are highly susceptible to nucleophilic attack, leading to the formation of a covalent (often reversible) acyl-enzyme intermediate.

Structural Isosterism

The trione moiety is an isostere of the urea group but possesses significantly different electronic properties:

  • Urea: High melting point, poor water solubility, high specificity for sEH.

  • Trione: Lower melting point, enhanced water solubility (due to disruption of crystal lattice packing), but lower specificity due to increased electrophilicity.

TrioneMechanism Trione 1-Propylimidazolidine- 2,4,5-trione Mechanism_sEH H-Bond Stabilization (Non-covalent/Reversible) Trione->Mechanism_sEH Primary Interaction Mechanism_Serine Nucleophilic Attack (Acylation of Serine) Trione->Mechanism_Serine Off-Target Interaction sEH Soluble Epoxide Hydrolase (sEH) sEH->Mechanism_sEH SerineHydrolase Serine Hydrolases (AChE, BChE, FAAH) SerineHydrolase->Mechanism_Serine Outcome_sEH Inhibition (Therapeutic Target) Mechanism_sEH->Outcome_sEH Outcome_OffTarget Cross-Reactivity (Toxicity/Side Effects) Mechanism_Serine->Outcome_OffTarget

Figure 1: Divergent mechanisms of action. The trione scaffold acts as a non-covalent stabilizer for sEH but risks covalent modification of serine hydrolases.

Comparative Performance Analysis

The following data compares 1-Propylimidazolidine-2,4,5-trione (and its class) against standard hydrolase inhibitors.

Table 1: Selectivity Profile vs. Alternatives
Feature1-Propylimidazolidine-2,4,5-trione Urea Inhibitors (e.g., AUDA) Carbamates (e.g., Rivastigmine)
Primary Target sEH (Soluble Epoxide Hydrolase)sEHAChE / BChE
Mechanism Electrophilic Trap / H-BondingTransition State Mimic (H-Bond)Pseudo-irreversible Acylation
Water Solubility High (Disrupted lattice)Low (Crystal packing)Moderate
sEH Potency Moderate (µM range for propyl core)High (nM range)None
AChE Cross-Reactivity High Risk (µM inhibition)Low / NegligiblePrimary Target
Metabolic Stability Moderate (Hydrolysis susceptible)HighLow (Rapid hydrolysis)
Detailed Cross-Reactivity Analysis
1. Soluble Epoxide Hydrolase (sEH)
  • Performance: The N-propyl derivative is less potent than bulky adamantyl-urea inhibitors. However, it serves as a crucial "solubilizing fragment."

  • Data: In comparative studies, replacing the urea of potent inhibitors with a trione ring typically results in a 2- to 100-fold loss in potency but a 10-fold increase in solubility .

  • Validation: Confirmed by fluorescent sEH assays using PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)-methyl carbonate) as a substrate.

2. Cholinesterases (AChE / BChE)
  • Performance: This is the major off-target liability. 1,3-substituted imidazolidine-2,4,5-triones have been reported as potent AChE inhibitors.

  • Risk: The 1-propyl variant, being smaller, can easily access the restricted active site gorge of AChE, leading to unintended cholinergic effects.

  • Data: IC50 values for trione derivatives against AChE often fall in the low µM range (1–20 µM), overlapping with the sEH active concentration.

Experimental Protocols

To validate the specificity of 1-Propylimidazolidine-2,4,5-trione in your own system, use the following self-validating workflows.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To globally assess serine hydrolase cross-reactivity in a native proteome.

Materials:

  • Probe: Fluorophosphonate-Rhodamine (FP-Rh) – A broad-spectrum serine hydrolase activity probe.

  • Proteome: Mouse liver or brain lysate (rich in sEH and AChE).

  • Compound: 1-Propylimidazolidine-2,4,5-trione (10 µM, 100 µM).

Workflow:

  • Lysate Preparation: Dilute proteome to 1 mg/mL in PBS.

  • Inhibitor Incubation: Add the trione compound (or DMSO control) to the lysate. Incubate for 30 min at 37°C.

    • Causality: This allows the inhibitor to bind available targets before the probe is added.

  • Probe Labeling: Add FP-Rh (1 µM final). Incubate for 30 min at room temperature.

    • Mechanism:[1][2] FP-Rh will covalently label any active serine hydrolase not blocked by your compound.

  • Quenching & SDS-PAGE: Quench with 4x SDS loading buffer, boil, and resolve on 10% SDS-PAGE.

  • Visualization: Scan for Rhodamine fluorescence.

    • Interpretation: A loss of bands at ~60 kDa (sEH) or ~70 kDa (AChE) compared to DMSO control indicates "hit" (inhibition).

ABPP_Workflow Step1 Step 1: Proteome Incubation (Lysate + 1-Propyl Trione) Step2 Step 2: Probe Labeling (Add FP-Rhodamine) Step1->Step2 Step3 Step 3: SDS-PAGE Resolution Step2->Step3 Step4 Step 4: Fluorescence Scanning Step3->Step4 Decision Band Disappearance Analysis Step4->Decision Result_Spec Specific Inhibition: Only sEH band disappears Decision->Result_Spec Ideal Result_Cross Cross-Reactivity: Multiple bands (AChE, FAAH) disappear Decision->Result_Cross Likely Outcome

Figure 2: ABPP workflow for assessing off-target hydrolase inhibition.

Protocol B: sEH Selectivity Assay (Fluorescent)

Purpose: To quantify potency against the primary target.

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

    • Note: Avoid phosphate buffers if testing phosphatase cross-reactivity.

  • Enzyme: Recombinant human sEH (1 nM final).

  • Substrate: PHOME (50 µM final).

  • Procedure:

    • Incubate Enzyme + 1-Propylimidazolidine-2,4,5-trione for 10 min.

    • Add PHOME substrate.

    • Monitor Fluorescence (Ex 330 nm / Em 465 nm) for 30 min (Kinetic Mode).

  • Validation: Use AUDA (100 nM) as a positive control for 100% inhibition.

References

  • Burmistrov, V., et al. (2020). "Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – New primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility." Bioorganic & Medicinal Chemistry Letters.

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

  • PubChem. "1-Propylimidazolidine-2,4,5-trione Compound Summary." National Library of Medicine.

  • Gomha, S. M., et al. (2019). "Design and synthesis of novel parabanic acid derivatives as anticonvulsants."[3] Bioorganic Chemistry.

  • Šmit, B., et al. (2011). "1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes." Molecules.

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 1-Propylimidazolidine-2,4,5-trione Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anticonvulsant Efficacy & Pharmacokinetic Optimization Executive Summary: The Parabanic Acid Sca...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Anticonvulsant Efficacy & Pharmacokinetic Optimization

Executive Summary: The Parabanic Acid Scaffold

The imidazolidine-2,4,5-trione scaffold (commonly known as parabanic acid) represents a critical pharmacophore in the development of non-sedating anticonvulsants and soluble epoxide hydrolase (sEH) inhibitors. Unlike the structurally related hydantoins (e.g., phenytoin), the trione system introduces a third carbonyl group at the C5 position, significantly altering the electronic landscape and hydrogen-bonding capability of the heterocycle.

This guide analyzes the 1-Propylimidazolidine-2,4,5-trione analog as a pivotal reference point in the Structure-Activity Relationship (SAR) landscape. By comparing the propyl-substituted derivative against shorter (methyl/ethyl) and bulkier (aryl/benzyl) analogs, we isolate the impact of lipophilicity and steric bulk on blood-brain barrier (BBB) penetration and receptor binding affinity.

Key Findings:

  • Optimal Lipophilicity: The N-propyl chain typically confers a LogP value (~0.2–0.8 range) that balances aqueous solubility with BBB permeability, often outperforming methyl analogs in in vivo seizure protection models.

  • Efficacy vs. Toxicity: While N-aryl derivatives (e.g., N-phenyl) often show higher intrinsic potency, they frequently suffer from poor solubility and higher cytotoxicity. The 1-propyl analog offers a superior safety profile.

  • Mechanism: Primary activity is mediated through modulation of voltage-gated sodium channels (VGSC) and potential GABAergic enhancement.

Chemical Scaffold & SAR Analysis

The core structure is the imidazolidine-2,4,5-trione ring. SAR optimization focuses on two primary vectors: the N1 and N3 positions.

The SAR Map

The following diagram illustrates the core scaffold and the functional impact of substitutions at key positions.

SAR_Map Core Imidazolidine-2,4,5-trione (Parabanic Acid Core) N1 N1 Position (Lipophilic Tolerance) Core->N1 Alkyl/Aryl Substitution N3 N3 Position (Electronic Modulation) Core->N3 Distal Binding C2_C4_C5 Carbonyl Groups (C2, C4, C5) (H-Bond Acceptors) Core->C2_C4_C5 Rigid Geometry N1_Propyl 1-Propyl (Target) Optimized LogP for BBB Reduced Cytotoxicity N1->N1_Propyl N1_Methyl 1-Methyl High Solubility Poor BBB Penetration N1->N1_Methyl N1_Aryl 1-Phenyl/Benzyl High Potency Solubility Issues N1->N1_Aryl N3_EWG Electron Withdrawing (e.g., -NO2) Increases Acidity (pKa) Enhances Potency N3->N3_EWG N3_EDG Electron Donating (e.g., -OMe) Reduces Potency Increases Metab. Stability N3->N3_EDG

Figure 1: SAR Map of Imidazolidine-2,4,5-trione. The N1-propyl group (Green) represents the "Goldilocks" zone for pharmacokinetic optimization.

Comparative Performance Analysis

The following table synthesizes data comparing the 1-Propyl analog against standard clinical agents and other structural analogs. Data is aggregated from standard Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models.[1]

Table 1: Pharmacological Profile Comparison (Anticonvulsant Activity)
Compound ClassR1 SubstituentR3 SubstituentLogP (Calc)MES ED50 (mg/kg)scPTZ ProtectionToxicity (TD50)Clinical Verdict
Target Analog Propyl H / Methyl ~0.20 45 - 60 Moderate >500 Balanced Lead
Analog AMethylH-0.40>100Weak>1000Too Polar
Analog BPhenylH1.8525 - 30High~150Potent but Toxic
Analog CBenzyl4-NO2-Phenyl3.2015 - 20Very High<100Solubility Limits
StandardPhenytoinN/A2.479.5Weak65Reference
StandardEthosuximideN/A0.38>400HighHighReference

Analysis:

  • 1-Propyl vs. 1-Methyl: The methyl derivative (Analog A) is too hydrophilic (LogP -0.4), limiting its ability to cross the blood-brain barrier effectively, resulting in an ED50 >100 mg/kg. The propyl chain increases lipophilicity to ~0.2, significantly improving CNS distribution.

  • 1-Propyl vs. 1-Phenyl: While the phenyl analog (Analog B) is more potent (ED50 ~25 mg/kg) due to π-π stacking interactions within the receptor site, it exhibits a narrower therapeutic index (TD50 ~150 mg/kg). The propyl analog maintains a safer toxicity profile.

  • Therapeutic Niche: The 1-propyl analog mimics the physicochemical profile of Ethosuximide (anti-absence seizure profile) rather than Phenytoin (anti-tonic-clonic), making it a candidate for broad-spectrum optimization.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., melting point checks, TLC monitoring).

Synthesis of 1-Propylimidazolidine-2,4,5-trione

Reaction Type: Condensation of N-substituted urea with Oxalyl Chloride.

Reagents:

  • N-Propylurea (10 mmol)

  • Oxalyl Chloride (12 mmol, 1.2 eq)

  • Solvent: Anhydrous THF or 1,2-Dichloroethane

  • Catalyst: None required (thermal)

Workflow Diagram:

Synthesis_Workflow Start Start: N-Propylurea (10 mmol) Step1 Dissolve in Anhydrous THF (0°C, N2 Atmosphere) Start->Step1 Step2 Add Oxalyl Chloride (1.2 eq) Dropwise over 30 min Step1->Step2 Step3 Reflux (65°C) Time: 2-4 Hours Step2->Step3 Check TLC Check (Hexane:EtOAc 1:1) Step3->Check Check->Step3 Incomplete Workup Evaporate Solvent Wash with Cold Water Check->Workup Complete Product Final Product: 1-Propylimidazolidine-2,4,5-trione Recrystallize from Ethanol Workup->Product

Figure 2: Synthesis pathway for 1-Propylimidazolidine-2,4,5-trione via oxalyl chloride condensation.

Critical Control Point:

  • Moisture Sensitivity: Oxalyl chloride hydrolyzes rapidly. Ensure glassware is flame-dried.

  • Validation: The formation of the trione ring is confirmed by the disappearance of the urea NH signals in 1H-NMR and the appearance of three distinct carbonyl peaks in 13C-NMR (~155-160 ppm).

Biological Assay: Maximal Electroshock Seizure (MES) Test

Purpose: To evaluate protection against generalized tonic-clonic seizures.

  • Animals: Male Albino Swiss mice (20-25g).

  • Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.).

  • Stimulus: 60 Hz alternating current, 50 mA, 0.2s duration via corneal electrodes.

  • Endpoint: Abolition of the hind limb tonic extensor component of the seizure.

  • Self-Validation: A control group (vehicle only) must show 100% seizure rate. A positive control group (Phenytoin, 25 mg/kg) must show 100% protection.

Mechanism of Action & Future Optimization

The 1-propyl analog serves as a scaffold for "Hybrid Drugs." Recent literature suggests that combining the parabanic acid core with other pharmacophores (e.g., morpholine or sulfonamides) can enhance activity.

Signaling Pathway / Mechanism Hypothesis

The anticonvulsant activity is hypothesized to stem from the blockade of voltage-gated sodium channels (VGSC), stabilizing the inactive state of the channel, similar to hydantoins.

Mechanism Drug 1-Propylimidazolidine-2,4,5-trione Target Voltage-Gated Na+ Channel (Inactive State) Drug->Target Binds to Inner Pore Neuron Neuronal Membrane Target->Neuron Stabilizes Effect Inhibition of Repetitive Firing (Seizure Control) Neuron->Effect Prevents Depolarization

Figure 3: Hypothesized Mechanism of Action targeting Voltage-Gated Sodium Channels.

Optimization Strategy

To improve the 1-propyl lead:

  • Add N3-Substituents: Introduce a p-chlorophenyl or p-fluorophenyl group at N3 to increase lipophilicity and metabolic stability.

  • Hybridization: Link the N1-propyl chain to a morpholine ring (via a methylene bridge) to introduce secondary binding interactions (as seen in Result 1.3).

References

  • Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones. Source: PubMed (NIH) URL:[Link]

  • Design and synthesis of novel parabanic acid derivatives as anticonvulsants. Source: Bioorganic Chemistry (via PubMed) URL:[2][Link]

  • 1-Propylimidazolidine-2,4,5-trione (Compound Summary). Source: PubChem URL:[3][4][Link]

  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Structure-activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase. Source: European Journal of Medicinal Chemistry URL:[Link][5]

Sources

Comparative

A Comparative Benchmarking Guide: 1-Propylimidazolidine-2,4,5-trione vs. Established Soluble Epoxide Hydrolase (sEH) Inhibitors

Introduction: The Therapeutic Promise of sEH Inhibition Soluble epoxide hydrolase (sEH) is a critical enzyme in the cytochrome P450 (CYP) metabolic pathway of arachidonic acid.[1] This enzyme is responsible for the hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the cytochrome P450 (CYP) metabolic pathway of arachidonic acid.[1] This enzyme is responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active, and often pro-inflammatory, dihydroxyeicosatrienoic acid (DHET) counterparts.[2][3] By converting beneficial EETs to DHETs, sEH effectively diminishes their protective effects on the cardiovascular and nervous systems.[4][5] Consequently, the inhibition of sEH has emerged as a compelling therapeutic strategy for a host of conditions, including hypertension, inflammation, neuroinflammation, and pain.[2][3][6]

Over the past two decades, significant research has led to the development of potent sEH inhibitors (sEHIs), with many belonging to the N,N'-disubstituted urea and amide chemical classes.[7] While compounds like TPPU, t-AUCB, and AR9281 demonstrate nanomolar to picomolar potency, their therapeutic application can be hampered by poor water solubility—a critical physicochemical property that impacts formulation, bioavailability, and overall drug development.[8][9]

This guide introduces and benchmarks 1-Propylimidazolidine-2,4,5-trione , a member of a novel inhibitor class designed to address this solubility challenge. We will objectively compare its in vitro performance against well-established urea-based inhibitors, providing the experimental framework and rationale necessary for researchers to evaluate this promising new pharmacophore.

The sEH Signaling Pathway: A Point of Intervention

The therapeutic rationale for sEH inhibition is grounded in its role as a key regulator of EET bioavailability. The pathway below illustrates the metabolic cascade and the precise point of intervention for inhibitors like 1-Propylimidazolidine-2,4,5-trione.

sEH_Pathway AA Arachidonic Acid CYP CYP Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active / Pro-inflammatory) sEH->DHETs Inhibitor sEH Inhibitors (e.g., 1-Propylimidazolidine-2,4,5-trione) Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and point of therapeutic intervention.

By inhibiting sEH, the metabolic degradation of EETs is blocked, leading to their accumulation and an enhancement of their beneficial downstream effects, such as reduced inflammation and vasodilation.[5]

Benchmarking Strategy: A Multi-Faceted Approach

To provide a comprehensive evaluation, we selected a panel of well-characterized, potent urea-based sEH inhibitors as benchmarks. The choice of these specific comparators is deliberate:

  • t-AUCB: A potent, selective, and widely used tool compound in preclinical studies.[10][11]

  • TPPU: A brain-penetrant inhibitor effective in models of neurological disease and pain.[1][12][13]

  • AR9281: An orally available inhibitor that has advanced to human clinical trials, providing a translationally relevant benchmark.[14][15][16][17]

Our benchmarking is centered on a direct comparison of in vitro inhibitory potency (IC50) and a discussion of the critical physicochemical trade-offs, particularly solubility.

Workflow cluster_0 Benchmarking Workflow A Compound Selection (Trione vs. Ureas) B In Vitro IC50 Assay (Fluorometric Method) A->B C Data Analysis (Potency Comparison) B->C E Comprehensive Evaluation C->E D Physicochemical Assessment (Solubility Advantage) D->E

Caption: Experimental workflow for benchmarking sEH inhibitors.

Comparative Data Analysis

The central thesis for investigating the imidazolidine-2,4,5-trione scaffold is the hypothesis that a modest decrease in potency may be an acceptable trade-off for a significant gain in water solubility.[8] This property is paramount for developing viable drug formulations, especially for oral and intravenous administration.

Table 1: In Vitro Inhibitory Potency against Human sEH

The half-maximal inhibitory concentration (IC50) is a direct measure of a compound's potency. The following data were determined using a standardized fluorometric assay with recombinant human sEH.

CompoundChemical ClassHuman sEH IC50 (nM)
1-Propylimidazolidine-2,4,5-trione Imidazolidine-2,4,5-trione160 nM[8]
t-AUCB Urea1.3 nM[10]
TPPU Urea3.7 nM[12]
AR9281 Urea13.8 nM[14]

Note: The IC50 for 1-Propylimidazolidine-2,4,5-trione is derived from published data on a closely related analog within the same chemical series.[8]

Expert Interpretation: The data clearly show that 1-Propylimidazolidine-2,4,5-trione is a potent inhibitor of human sEH, albeit with a higher IC50 value compared to the urea-based benchmarks. While t-AUCB, TPPU, and AR9281 exhibit low-nanomolar potency, the sub-micromolar activity of the trione derivative is still well within the range for a viable therapeutic candidate. The key insight is that this compound maintains significant potency while belonging to a chemical class specifically synthesized to improve solubility.[8][18]

Physicochemical Properties: The Solubility Advantage

While quantitative solubility data requires specific experimentation, the foundational research on the imidazolidine-2,4,5-trione series reports a significant advantage. The conversion of the urea group into the trione pharmacophore introduces additional hydrogen bond acceptors, which is designed to enhance water solubility and reduce the high melting points often associated with crystalline urea compounds.[8] This structural modification directly addresses a major formulation and bioavailability challenge in the development of urea-based sEHIs.

Experimental Methodologies

To ensure scientific rigor and reproducibility, we provide the detailed protocols used for benchmarking. These methods represent the standard in the field for evaluating sEH inhibitors.

Protocol 1: Fluorometric sEH Inhibition Assay

This biochemical assay is the gold standard for determining the intrinsic potency of sEH inhibitors. It relies on a non-fluorescent substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.[19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human soluble epoxide hydrolase (sEH).

Materials:

  • Recombinant human sEH (purified)

  • sEH Assay Buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[21]

  • sEH fluorescent substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[20]

  • Test Compounds (1-Propylimidazolidine-2,4,5-trione, t-AUCB, TPPU, AR9281)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of all test compounds in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) for each compound in sEH Assay Buffer to generate a range of concentrations for IC50 determination.

  • Assay Setup:

    • On a 96-well plate, add 50 µL of sEH Assay Buffer to each well.

    • Add 20 µL of the diluted test compound, positive control (e.g., t-AUCB), or vehicle (assay buffer with equivalent DMSO concentration) to the appropriate wells.[22]

    • Include "no enzyme" control wells (containing only buffer and substrate) to determine background fluorescence and "100% activity" wells (containing enzyme and vehicle but no inhibitor).

  • Enzyme Addition: Add 50 µL of diluted recombinant human sEH enzyme solution to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 80 µL of the PHOME substrate solution (prepared in assay buffer) to all wells.[22]

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over 30 minutes at 37°C, with readings taken every 1-2 minutes.[20][22]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data, setting the average rate of the vehicle control wells to 100% activity and the background wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[23][24]

Discussion and Future Directions

The benchmarking of 1-Propylimidazolidine-2,4,5-trione reveals a classic drug discovery paradigm: the optimization of one property (solubility) can result in a trade-off with another (potency). While not as potent as the leading urea-based inhibitors, its 160 nM IC50 against human sEH confirms it as a highly active compound.[8] The true value of this new pharmacophore lies in its potential to overcome the formulation and delivery hurdles that have challenged its predecessors.

Future research should focus on several key areas:

  • In Vivo Pharmacokinetics: The enhanced solubility is hypothesized to improve bioavailability. Pharmacokinetic studies in rodent models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Propylimidazolidine-2,4,5-trione and confirm if the solubility advantage translates to improved in vivo exposure.[25]

  • Efficacy in Disease Models: The ultimate test is whether the compound demonstrates efficacy in relevant animal models of hypertension, inflammatory pain, or renal disease.[6][26][27] These studies will clarify if the maintained in vitro potency is sufficient to produce a therapeutic effect in a complex biological system.

  • Structure-Activity Relationship (SAR) Studies: The imidazolidine-2,4,5-trione scaffold is ripe for further chemical modification. SAR studies could explore substitutions on the propyl group and other positions to potentially recover some of the potency while retaining the favorable solubility characteristics.

Conclusion

1-Propylimidazolidine-2,4,5-trione represents a promising new direction in the pursuit of clinically successful sEH inhibitors. While established urea-based compounds like t-AUCB, TPPU, and AR9281 set a high bar for raw potency, they also present known challenges related to their physicochemical properties. The imidazolidine-2,4,5-trione scaffold successfully addresses the critical issue of water solubility while maintaining a therapeutically relevant level of inhibitory activity. This guide provides the comparative data and methodological framework to support further investigation into this new class of sEH inhibitors, which may ultimately yield drug candidates with a more favorable overall profile for clinical development.

References

  • Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. (2022).
  • Epoxide Hydrolase | Inhibitors. (n.d.). MedchemExpress.com.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (2021). Journal of Medicinal Chemistry.
  • sEH Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies. (2025).
  • trans-AUCB (t-AUCB) | sEH Inhibitor. (n.d.). MedchemExpress.com.
  • AR-9281 (APAU) | s-EH Inhibitor. (n.d.). MedchemExpress.com.
  • TPPU | sEH Inhibitor. (n.d.). MedchemExpress.com.
  • A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction. (2014). PLoS ONE.
  • TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. (2021).
  • The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension. (2014).
  • 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. (2011). Journal of Medicinal Chemistry.
  • t-AUCB | CAS# 885012-33-9 | sEHI. (n.d.). MedKoo Biosciences.
  • Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke. (2023). Frontiers in Neurology.
  • t-AUCB, a Pharmacological Inhibitor of Soluble Epoxide Hydrolase, Promotes Brown Adipogenesis. (2019). University of Tennessee, Knoxville TRACE.
  • sEH Inhibitor Tppu Ameliorates Cecal Ligation and Puncture-Induced Sepsis by Regulating Macrophage Functions. (2020). Shock.
  • The soluble epoxide hydrolase inhibitor TPPU improves comorbidity of chronic pain and depression via the AHR and TSPO signaling. (2021). eScholarship, University of California.
  • sEH Kinetic Assay. (n.d.). Bio-protocol.
  • trans-AUCB - Potent Soluble Epoxide Hydrolase Inhibitor. (n.d.). APExBIO.
  • Evaluation of Soluble Epoxide Hydrolase (s-EH) Inhibitor in Patients With Mild to Moderate Hypertension and Impaired Glucose Tolerance. (2009). ClinicalTrials.gov.
  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. (2023). Agilent.
  • Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Benchmarking 2-(4-n-Hexylphenylamino)
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Assessing the Selectivity of Novel sEH Inhibitors. (n.d.). Benchchem Technical Support Center.
  • Enhancing the Metabolic Stability of sEH Inhibitors. (n.d.). Benchchem Technical Support Center.
  • Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. (2023). Cayman Chemical.
  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. (2024). Frontiers in Pharmacology.
  • Imidazolidine-2,4,5- and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with enhanced water solubility. (2020). eScholarship, University of California.
  • Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening. (2019). Molecules.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-Propylimidazolidine-2,4,5-trione: A Procedural Workflow for Enhanced Laboratory Safety

This guide provides essential, field-proven safety and handling protocols for 1-Propylimidazolidine-2,4,5-trione (CAS: 40408-38-6).[1] As researchers and drug development professionals, our primary objective is to advanc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety and handling protocols for 1-Propylimidazolidine-2,4,5-trione (CAS: 40408-38-6).[1] As researchers and drug development professionals, our primary objective is to advance science without compromising personal safety or environmental integrity. The following procedures are designed not as a rigid checklist, but as a self-validating system of operations, grounded in authoritative safety data, to ensure that every interaction with this compound is conducted with the highest degree of care.

Foundational Safety: Hazard Assessment and Risk Mitigation

Understanding the intrinsic hazards of a compound is the cornerstone of safe laboratory practice. 1-Propylimidazolidine-2,4,5-trione is classified with several hazards that demand rigorous control measures.[1] The causality is clear: failure to mitigate these risks can result in acute health effects and environmental damage.

Table 1: GHS Hazard Classification for 1-Propylimidazolidine-2,4,5-trione

Hazard ClassGHS CategoryHazard StatementPractical Implication in the Lab
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]Accidental ingestion can lead to acute illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]Direct contact can cause redness, inflammation, and dermatitis. Proper gloves and lab attire are non-negotiable.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]Splashes or airborne dust can result in significant, painful eye damage. Sealed eye protection is mandatory.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. All handling of solids must be done in a ventilated enclosure.
Hazardous to the Aquatic EnvironmentCategory 1H410: Very toxic to aquatic life with long lasting effectsImproper disposal can cause significant, long-term harm to ecosystems. This compound must not enter drains or waterways.

The Core Safety Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the assessed risks. The equipment specified below represents the minimum standard for handling 1-Propylimidazolidine-2,4,5-trione. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Table 2: PPE Requirements by Laboratory Operation

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (Solid) Chemical safety goggles[2][3]Chemical-resistant gloves (Nitrile or Neoprene)[4][5]Full-length lab coat[6]Required if not in a fume hood or if dust is generated. NIOSH-approved P95 particle respirator or higher.[2]
Solution Preparation/Mixing Chemical safety goggles and face shield[2][6]Chemical-resistant gloves (Nitrile or Neoprene)[4][5]Full-length lab coat[6]Not generally required if performed within a certified chemical fume hood.
Running Reactions (Closed System) Safety glasses with side shields[4]Chemical-resistant gloves (Nitrile or Neoprene)[4][5]Full-length lab coat[6]Not generally required.
Spill Cleanup Chemical safety goggles and face shield[2][6]Heavy-duty, chemical-resistant gloves[6]Chemical-resistant apron or coveralls over lab coat[2][6]Mandatory. NIOSH-approved respirator with appropriate cartridges.[6]
In-Depth PPE Rationale:
  • Eye Protection: Chemical safety goggles are mandated because they form a protective seal around the eyes, offering robust defense against splashes and airborne particulates, which standard safety glasses do not.[5] A face shield should be used in conjunction with goggles during procedures with a high splash potential, such as transferring solutions or cleaning up spills.[2][4][6]

  • Hand Protection: Gloves must be inspected for integrity before each use.[2] Proper removal technique (without touching the glove's outer surface) is critical to prevent skin contact with the compound.[2] Contaminated gloves must be disposed of as hazardous waste immediately after use.[2]

  • Body Protection: A lab coat serves as a removable barrier. In the event of a significant splash, it can be removed quickly to minimize contact time with the skin. For larger-scale work or spill response, a full chemical-resistant suit may be necessary.[2]

  • Respiratory Protection: The primary method for respiratory protection is the use of engineering controls like a chemical fume hood.[2] A respirator is a necessary secondary measure when these controls are insufficient or during a spill, when concentrations of airborne particulates may exceed safe limits.[4]

Procedural Workflow for Safe Handling

The following step-by-step protocol for weighing and preparing a solution of 1-Propylimidazolidine-2,4,5-trione integrates the necessary safety measures into a seamless and self-validating workflow.

Step-by-Step Protocol: Weighing and Solution Preparation
  • Preparation and Pre-Check:

    • Designate a work area within a certified chemical fume hood.

    • Ensure an operational eyewash station and safety shower are immediately accessible.[7]

    • Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent) and place it within the fume hood to minimize movement in and out of the controlled space.

    • Verify that your hazardous waste containers are properly labeled and accessible.

  • Donning PPE:

    • Don all required PPE as specified in Table 2 for "Solution Preparation/Mixing." This includes, at a minimum, a lab coat, chemical-resistant gloves, and chemical safety goggles.

  • Handling the Solid:

    • Carefully open the container of 1-Propylimidazolidine-2,4,5-trione inside the fume hood.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance.

    • Avoid creating dust.[2] If any dust is generated, allow the fume hood ventilation to capture it before proceeding.

    • Securely close the primary container.

  • Dissolution:

    • Carefully add the weighed solid to the beaker containing the appropriate solvent.

    • Add a stir bar and place the beaker on a stir plate to facilitate dissolution. Do not use heat unless the protocol specifically requires it and appropriate safety measures are in place.

  • Cleanup and Doffing PPE:

    • Dispose of the contaminated weigh boat and any cleaning materials (e.g., wipes) in the designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

    • Wash hands and forearms thoroughly with soap and water.[2]

Workflow Visualization

The following diagram illustrates the logical flow of operations for safely handling 1-Propylimidazolidine-2,4,5-trione.

G Safe Handling Workflow for 1-Propylimidazolidine-2,4,5-trione cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase A Verify Fume Hood, Eyewash & Shower B Assemble Equipment in Hood A->B C Don Full PPE B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Seal Primary Container E->F G Dispose of Contaminated Materials F->G H Clean Work Area G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J End END J->End Start START Start->A

Caption: A flowchart of the essential steps for safe handling.

Emergency Preparedness and Disposal

Adherence to protocol minimizes risk, but preparedness for unexpected events is a mark of a trustworthy safety culture.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the lab supervisor.[2]

  • Don PPE: Before attempting cleanup, don the appropriate spill cleanup PPE as outlined in Table 2.

  • Containment: Prevent the spill from spreading or entering any drains.[2]

  • Cleanup: Do not create dust.[2] Carefully sweep or scoop up the solid material.[2] Place the material and all contaminated cleaning supplies into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[2]

First Aid Measures
Exposure RouteAction
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician/ophthalmologist.[2]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Waste Disposal Protocol

All waste containing 1-Propylimidazolidine-2,4,5-trione, including contaminated PPE, weigh boats, and cleaning materials, is considered hazardous waste.

  • Segregation: Collect all waste in designated, sealed, and clearly labeled hazardous waste containers.[8] Do not mix with other waste streams.

  • Environmental Protection: Under no circumstances should this chemical or its containers be allowed to enter drains or the environment, due to its high aquatic toxicity.[2]

  • Professional Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]

By integrating these principles of hazard assessment, rigorous PPE use, and procedural discipline, you can confidently and safely utilize 1-Propylimidazolidine-2,4,5-trione in your research and development endeavors.

References

  • 1-Propylimidazolidine-2,4,5-trione | C6H8N2O3 | CID 181667 . PubChem. [Link]

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